molecular formula C9H10BrNO2 B1267285 2-bromoethyl N-phenylcarbamate CAS No. 32353-12-1

2-bromoethyl N-phenylcarbamate

Cat. No.: B1267285
CAS No.: 32353-12-1
M. Wt: 244.08 g/mol
InChI Key: QVXXUDSODOZFNA-UHFFFAOYSA-N
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Description

2-bromoethyl N-phenylcarbamate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-bromoethyl N-phenylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-bromoethyl N-phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromoethyl N-phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXUDSODOZFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309941
Record name 2-bromoethyl N-phenylcarbamate
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32353-12-1
Record name NSC220027
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromoethyl N-phenylcarbamate
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Record name 2-BROMOETHYL N-PHENYLCARBAMATE
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Foundational & Exploratory

molecular weight and formula of 2-bromoethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromoethyl N-Phenylcarbamate

Authored by: A Senior Application Scientist

Introduction

2-Bromoethyl N-phenylcarbamate is a chemical compound featuring a carbamate linkage, a phenyl group, and a reactive bromoethyl moiety. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural components suggest significant potential in various applications, particularly in organic synthesis and as a precursor for pharmacologically active molecules. The presence of the bromoethyl group provides a reactive site for nucleophilic substitution, making it a valuable intermediate for introducing the N-phenylcarbamate functionality into larger molecular scaffolds. This guide aims to provide a comprehensive technical overview of 2-bromoethyl N-phenylcarbamate, including its chemical properties, a plausible synthetic route, predicted spectroscopic data, potential applications, and essential safety and handling information. The information presented herein is a synthesis of data from closely related compounds and general chemical principles, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Molecular Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of 2-bromoethyl N-phenylcarbamate is essential for its application in a laboratory setting. The following table summarizes its key identifiers and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChemLite
Molecular Weight 244.09 g/mol Calculated
Monoisotopic Mass 242.98949 DaPubChemLite
CAS Number 32353-12-1BLD Pharm[1]
Predicted XlogP 2.7PubChemLite
Predicted Hydrogen Bond Donor Count 1PubChemLite
Predicted Hydrogen Bond Acceptor Count 2PubChemLite
Predicted Rotatable Bond Count 4PubChemLite

Synthesis of 2-Bromoethyl N-Phenylcarbamate: A Proposed Methodology

Reaction Scheme

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product phenyl_isocyanate Phenyl Isocyanate reaction + phenyl_isocyanate->reaction bromoethanol 2-Bromoethanol bromoethanol->reaction product 2-Bromoethyl N-Phenylcarbamate reaction->product Catalyst (e.g., tertiary amine) Anhydrous Solvent (e.g., THF, Toluene)

Caption: Proposed synthesis of 2-bromoethyl N-phenylcarbamate.

Detailed Experimental Protocol

Materials:

  • Phenyl isocyanate

  • 2-Bromoethanol

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Triethylamine (or other suitable tertiary amine catalyst, optional)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 equivalent) in anhydrous THF.

  • Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution of 2-bromoethanol at room temperature. A slight exotherm may be observed. If the reaction is sluggish, a catalytic amount of triethylamine can be added.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to aniline and carbon dioxide. Therefore, anhydrous solvents and glassware are crucial for high yields.

  • Catalyst: While the reaction can proceed without a catalyst, a tertiary amine like triethylamine can accelerate the reaction by activating the alcohol.[4]

  • Solvent: Aprotic solvents like THF or toluene are ideal as they are unreactive towards isocyanates.

Predicted Spectroscopic Data

Due to the lack of published spectra for 2-bromoethyl N-phenylcarbamate, the following data are predicted based on the analysis of closely related compounds such as ethyl N-phenylcarbamate and 2-chloroethyl N-phenylcarbamate.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.0m5HAromatic protons (C₆H₅)
~6.8br s1HNH
~4.4t2HO-CH₂
~3.6t2HCH₂-Br
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)Assignment
~154C=O (carbamate)
~138Aromatic C (quaternary)
~129Aromatic CH
~123Aromatic CH
~118Aromatic CH
~67O-CH₂
~32CH₂-Br
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~3100-3000Aromatic C-H stretch
~2900Aliphatic C-H stretch
~1700C=O stretch (carbamate)
~1590, 1490Aromatic C=C stretch
~1220C-O stretch
~750, 690Aromatic C-H bend
~650C-Br stretch
MS (Mass Spectrometry)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

m/zInterpretation
243/245Molecular ion peak ([M]⁺)
164[M - Br]⁺
120[C₆H₅NCO]⁺
93[C₆H₅NH₂]⁺

Potential Applications in Research and Drug Development

The bifunctional nature of 2-bromoethyl N-phenylcarbamate makes it a versatile intermediate in organic synthesis and a molecule of interest for drug development.

Organic Synthesis

The bromoethyl group is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions. This allows for the covalent attachment of the N-phenylcarbamate moiety to various nucleophiles, such as amines, thiols, and carbanions. This reactivity can be harnessed to synthesize a wide range of more complex molecules.[7]

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product carbamate 2-Bromoethyl N-Phenylcarbamate reaction Sₙ2 Reaction carbamate->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Nu-CH₂-CH₂-O-C(=O)NH-Ph reaction->product

Caption: General Sₙ2 reaction of 2-bromoethyl N-phenylcarbamate.

Drug Development

The carbamate functional group is a common motif in many pharmaceuticals due to its ability to act as a stable analogue of an amide or ester bond and its capacity to engage in hydrogen bonding with biological targets.[8] N-phenylcarbamates, in particular, have been investigated for a range of biological activities, including fungicidal and antiprotozoal effects.[9][10] The bromoethyl group can act as a warhead for covalent inhibitors, which form a permanent bond with their target protein, leading to irreversible inhibition. This strategy is increasingly being used in the development of targeted therapies.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including 2-bromoethyl N-phenylcarbamate. Given its structural features and likely precursors, the following safety precautions should be strictly adhered to.

General Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[12]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[13]

Specific Hazards
  • Organic Bromides: Bromo-organic compounds can be alkylating agents and should be handled with care. They may be irritants and potentially harmful if inhaled, ingested, or absorbed through the skin.[14]

  • Isocyanate Precursors: The synthesis of this compound likely involves phenyl isocyanate, which is highly toxic, a potent respiratory sensitizer, and lachrymator. Extreme caution must be exercised when handling isocyanates, including the use of appropriate respiratory protection.[15][16]

Storage

Store 2-bromoethyl N-phenylcarbamate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Bromoethyl N-phenylcarbamate, while not extensively studied as an individual compound, represents a molecule with significant potential as a versatile building block in organic synthesis and a candidate for further investigation in drug discovery. Its synthesis is straightforward based on established carbamate formation reactions. The predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and use in research. The dual functionality of a stable N-phenylcarbamate group and a reactive bromoethyl moiety offers a wide range of possibilities for the creation of novel and complex molecules. As with all chemical research, a thorough understanding of the potential hazards and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

  • PubChemLite. 2-bromoethyl n-phenylcarbamate (C9H10BrNO2). Available from: [Link]

  • Bailey, W. J., & Griffith, J. R. (1978). A convenient synthesis of tertiary alkyl N-phenylcarbamates from tertiary alcohols and phenyl isocyanate with a lithium alkoxide. The Journal of Organic Chemistry, 43(13), 2690–2692.
  • Vaia. Propose a mechanism for the reaction of phenyl isocyanate with methanol. Available from: [Link]

  • Mukherjee, S., & van der Vlugt, J. I. (2016). Catalytic Synthesis of Carbamates from Alcohols and Isocyanates.
  • PubChem. Ethyl N-phenylcarbamate. Available from: [Link]

  • NIST. Carbamic acid, phenyl-, ethyl ester. In NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 2-chloroethyl n-phenylcarbamate (C9H10ClNO2). Available from: [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-296.
  • Takahashi, J., Nakamura, S., Noguchi, H., Kato, T., & Kamoshita, K. (1988). Fungicidal Activity of N-Phenylcarbamates Against Benzimidazole Resistant Fungi. Journal of Pesticide Science, 13(1), 63-69.
  • Cedillo-Rivera, R., et al. (2004). In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. Journal of Antimicrobial Chemotherapy, 54(5), 963-965.
  • Penta. (2024). Bromine - SAFETY DATA SHEET. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. In Education. Available from: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]

  • Commodious. (2025). Isocyanate Risk Assessment: Essential Control Measures. Available from: [Link]

  • WorkSafeBC. (2024). Isocyanates. Available from: [Link]

Sources

Solubility and Solvation Dynamics of 2-Bromoethyl N-Phenylcarbamate: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, navigating the solubility profile of reactive intermediates is a critical step in process chemistry. 2-Bromoethyl N-phenylcarbamate (CAS: 32353-12-1) presents a unique solvation challenge. It is not merely a static solute; its structural domains—a hydrophobic phenyl ring, a hydrogen-bonding carbamate core, and a highly polarizable, reactive bromoethyl tail—dictate a complex interplay between thermodynamic dissolution and kinetic degradation.

This whitepaper provides an in-depth analysis of the solubility characteristics of 2-bromoethyl N-phenylcarbamate in organic solvents, detailing the mechanistic causality behind solvent-induced degradation and providing self-validating protocols for empirical solubility determination.

Thermodynamic Principles of Solvation

The dissolution of 2-bromoethyl N-phenylcarbamate is governed by the solvent's ability to stabilize its three distinct functional domains without triggering nucleophilic substitution.

  • The Carbamate Linkage (-NH-COO-): This moiety acts as both a hydrogen bond donor (via the -NH proton) and a hydrogen bond acceptor (via the carbonyl oxygen). Solvents with high dipole moments and hydrogen-bond accepting capabilities (e.g., Dimethylformamide, Dimethyl sulfoxide) provide excellent thermodynamic stabilization of this core.

  • The Phenyl Ring: The aromatic ring relies on London dispersion forces and

    
     interactions. Halogenated solvents (e.g., Dichloromethane) and aromatic hydrocarbons (e.g., Toluene) solvate this region efficiently.
    
  • The Bromoethyl Tail (-CH₂CH₂Br): This is the kinetic Achilles' heel of the molecule. While polarizable solvents stabilize the carbon-bromine dipole, protic solvents can activate the leaving group, leading to unintended solvolysis.

When selecting a solvent system for synthesis or purification, one must balance these thermodynamic solubility requirements against the kinetic stability of the molecule, a concept heavily emphasized in modern[1].

Mechanistic Insight: Solvolysis and Solvent-Induced Degradation

A common pitfall in process chemistry is conflating solubility with stability. 2-Bromoethyl N-phenylcarbamate is highly soluble in lower alcohols (methanol, ethanol) and aqueous-organic mixtures. However, these protic environments induce rapid degradation via Neighboring Group Participation (NGP) .

As demonstrated in seminal kinetic studies on heterocyclic cations, the solvolysis of 2-bromoethyl phenylcarbamate in aqueous ethanol at elevated temperatures (e.g., 50°C) is driven by the intramolecular nucleophilic attack of the carbamate's carbonyl oxygen onto the bromoethyl carbon[2][3].

The Causality of Degradation: Protic solvents hydrogen-bond with the bromide leaving group, increasing its leaving group ability. Simultaneously, the solvent's dielectric constant stabilizes the transition state. The carbonyl oxygen attacks the


-carbon, displacing the bromide ion to form a transient heterocyclic cation (a 1,3-dioxolan-2-ylium or oxazolinium derivative), which subsequently traps solvent molecules to form degradation products[3]. Therefore, while protic solvents yield high solubility, they fail the criteria for chemical stability.
Pathway Visualization

G A 2-Bromoethyl N-Phenylcarbamate B Polar Aprotic Solvents (DMF, DCM, THF) A->B Dissolution C Protic Solvents + Heat (Aqueous EtOH) A->C Dissolution D Stable Solvation Shell (No Degradation) B->D Thermodynamic Stability E Carbonyl Oxygen Nucleophilic Attack C->E Kinetic Activation F Heterocyclic Cation Intermediate E->F Br- Departure G Solvolysis Products (Oxazolidinone derivs.) F->G Solvent Trapping

Fig 1: Solvent-dependent stability and cyclization pathway of 2-bromoethyl N-phenylcarbamate.

Solvent Selection Matrix

To streamline process development, the quantitative and qualitative solubility profiles of 2-bromoethyl N-phenylcarbamate are summarized below.

Solvent ClassRepresentative SolventsSolubility ProfileChemical StabilityMechanistic Rationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh (>100 mg/mL)Excellent H-bond acceptance stabilizes the -NH group without activating the C-Br bond. Ideal for S_N2 reactions.
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent Strong dispersion interactions with the phenyl ring and bromoethyl tail. Ideal for extractions.
Ethers THF, 1,4-DioxaneModerate (20-50 mg/mL)Good Ether oxygens provide moderate H-bond acceptance. Peroxide formation in ethers must be monitored.
Protic Ethanol, Methanol, Aqueous mixturesHigh (Temperature dependent)Poor (Solvolysis)Protic activation of the bromide leaving group induces intramolecular cyclization[2].
Non-Polar Aliphatic Hexane, HeptaneLow (<5 mg/mL)Excellent Inability to disrupt the strong intermolecular hydrogen bonding of the crystalline carbamate lattice.

Experimental Protocols: Validating Solubility and Stability

To ensure scientific integrity, empirical solubility data must be generated using self-validating systems. Relying solely on visual dissolution can mask concurrent degradation. The following protocols are designed to decouple thermodynamic solubility from kinetic instability.

Protocol A: High-Throughput Gravimetric Solubility Determination

Causality: Gravimetric analysis is chosen over HPLC for initial screening to prevent artifactual degradation that can occur if the HPLC mobile phase (often containing water/methanol) reacts with the dissolved solute.

  • Solvent Dispensing: Add 1.0 mL of the target anhydrous solvent into a pre-weighed 2.0 mL glass centrifuge tube (

    
    ).
    
  • Equilibration: Add 2-bromoethyl N-phenylcarbamate in 10 mg increments until a visual suspension persists. Agitate on a thermoshaker at 25°C ± 0.1°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solute.

  • Sampling & Lyophilization: Transfer exactly 0.50 mL of the clear supernatant to a second pre-weighed vial (

    
    ). Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum (lyophilization) for 12 hours.
    
  • Gravimetric Validation: Weigh the vial containing the dried solute (

    
    ).
    
    • Calculation: Solubility (mg/mL) =

      
      .
      
    • Self-Validation Step: Resuspend the dried solute in CDCl₃ and run a quick ¹H-NMR. If the integral ratio of the phenyl protons to the bromoethyl protons deviates from 5:4, solvent-induced degradation occurred during the 24-hour equilibration.

Protocol B: NMR-Based Stability and Solvolysis Assay

Causality: To quantify the rate of NGP/cyclization in protic solvents, ¹H-NMR provides real-time, non-destructive kinetic data. An internal standard ensures that concentration changes are absolute, validating the mass balance of the system.

  • Sample Preparation: Prepare a 0.05 M solution of 2-bromoethyl N-phenylcarbamate in a deuterated protic solvent (e.g., CD₃OD or D₂O/CD₃CD₂OD mixtures) and a control in CDCl₃.

  • Internal Standard: Spike both samples with 0.01 M of 1,3,5-trimethoxybenzene (TMB). TMB is chemically inert under these conditions, and its aromatic singlet (~6.1 ppm) serves as an absolute integration reference.

  • Thermal Incubation & Acquisition: Place the NMR tubes in the spectrometer heated to 50°C. Acquire a standard 1D ¹H-NMR spectrum every 30 minutes for 48 hours.

  • Kinetic Data Processing: Monitor the triplet corresponding to the -CH₂-Br protons (~3.5 - 3.7 ppm). As solvolysis and cyclization occur, this peak will diminish, and new downfield signals corresponding to the heterocyclic ring system will emerge. Plot the natural log of the starting material concentration versus time to derive the first-order solvolysis rate constant (

    
    ).
    

References

  • 1,3-Dioxolan-2-ylium and Related Heterocyclic Cations Source: Chemical Reviews (1972) URL:[Link] (Note: This seminal paper details the kinetics of solvolysis of 2-bromoethyl phenylcarbamate in aqueous ethanol, establishing the baseline for its chemical instability in protic media).

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development (ACS Publications, 2013) URL:[Link] (Note: Provides the foundational framework for evaluating the safety, environmental impact, and chemical efficiency of organic solvents in pharmaceutical manufacturing).

Sources

Comparative Technical Analysis: 2-Bromoethyl vs. 2-Chloroethyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and functional differences between 2-bromoethyl N-phenylcarbamate and its 2-chloroethyl analogs.

Executive Summary

The core distinction between 2-bromoethyl N-phenylcarbamate (Br-EPC) and 2-chloroethyl N-phenylcarbamate (Cl-EPC) lies in the nucleofugality (leaving group ability) of the halogen substituent. While both compounds share a carbamate scaffold (


), the weaker 

bond (

) compared to the

bond (

) renders the bromo-analog significantly more reactive.

This reactivity manifests primarily in two pathways:[1]

  • Intramolecular Cyclization: The bromo-analog undergoes rapid base-catalyzed cyclization to form 3-phenyl-2-oxazolidinone , often serving as a kinetic "self-destruct" mechanism under physiological conditions.

  • Alkylation Potential: The bromo-analog is a potent alkylating agent, whereas the chloro-analog is kinetically stable, often requiring elevated temperatures or stronger activation to exhibit similar reactivity.

Molecular Architecture & Physicochemical Properties

The structural difference is localized to the


-carbon of the ethoxy chain. This variation dictates the stability profile.
Property2-Bromoethyl N-phenylcarbamate2-Chloroethyl N-phenylcarbamate
Formula


Leaving Group (

)
Bromide (

)
Chloride (

)
C-X Bond Length ~1.94 Å~1.77 Å
C-X Bond Energy ~68 kcal/mol~81 kcal/mol

of Conj. Acid (HX)
-9 (HBr)-7 (HCl)
Reactivity Profile High (Kinetic Lability)Moderate (Kinetic Stability)
Primary Decomposition Cyclization to OxazolidinoneHydrolysis / Slow Cyclization
Structural Visualization

The following diagram illustrates the key electrophilic sites and the leaving group disparity.

G cluster_0 2-Bromoethyl Analog cluster_1 2-Chloroethyl Analog Br_Struct Ph-NH-C(=O)-O-CH2-CH2-Br Feature1 Weak C-Br Bond (High Lability) Br_Struct->Feature1 Cl_Struct Ph-NH-C(=O)-O-CH2-CH2-Cl Feature2 Strong C-Cl Bond (High Stability) Cl_Struct->Feature2

Caption: Structural comparison highlighting the bond stability difference driving reactivity.

Synthetic Pathways[2][3][4][5]

Both analogs are synthesized via the Isocyanate Route , which is preferred for its high yield and atom economy compared to the chloroformate route.

Protocol: Isocyanate Addition

Reaction: Phenyl Isocyanate + 2-Haloethanol


 2-Haloethyl N-phenylcarbamate
  • Reagents:

    • Phenyl Isocyanate (1.0 eq)

    • 2-Bromoethanol (for Br-analog) OR 2-Chloroethanol (for Cl-analog) (1.1 eq)

    • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%) or Triethylamine (TEA).

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve phenyl isocyanate in anhydrous solvent under

      
       atmosphere.
      
    • Add the respective 2-haloethanol dropwise at

      
       to control exotherm.
      
    • Crucial Difference: For the Bromo-analog , maintain temperature

      
       to prevent premature cyclization. The Chloro-analog  can be refluxed if necessary to drive completion.
      
    • Stir for 2-4 hours. Monitor via TLC (disappearance of isocyanate peak at ~2270

      
       in IR).
      
    • Purification: Recrystallization from Hexane/EtOAc. Avoid distillation for the bromo-analog due to thermal instability.

Reactivity Profile: The "Self-Destruct" Mechanism

The defining technical difference is the propensity for Intramolecular Nucleophilic Substitution (


) .

Under basic conditions (pH > 7.5 or presence of plasma esterases/albumin), the carbamate nitrogen is deprotonated (or sufficiently nucleophilic via tautomerization). It attacks the


-carbon of the ethyl chain, displacing the halogen to form 3-phenyl-2-oxazolidinone .
Mechanism Comparison
  • 2-Bromoethyl Analog: Reacts rapidly. The bromide is an excellent leaving group (

    
     HBr = -9). This reaction can occur spontaneously in polar solvents or mild buffers.
    
  • 2-Chloroethyl Analog: Reacts slowly. The chloride is a poorer leaving group (

    
     HCl = -7). Cyclization typically requires strong bases (e.g., NaH, KOtBu) or high heat.
    
Mechanistic Pathway Diagram

ReactionPathway cluster_kinetics Kinetic Differentiation Start 2-Haloethyl N-phenylcarbamate (Ph-NH-CO-O-CH2-CH2-X) Intermediate Deprotonated Intermediate (Ph-N⁻-CO-O-CH2-CH2-X) Start->Intermediate Base (OH⁻/Et3N) TS Transition State (5-exo-tet Cyclization) Intermediate->TS Intramolecular Attack NoteBr X = Br: Fast (k_cyclization >> k_hydrolysis) Intermediate->NoteBr NoteCl X = Cl: Slow (k_cyclization < k_hydrolysis) Intermediate->NoteCl Product 3-Phenyl-2-oxazolidinone (Cyclic Carbamate) TS->Product Ring Closure Byproduct Leaving Group (X⁻) TS->Byproduct Elimination

Caption: Mechanism of base-catalyzed cyclization. The rate-determining step is the halide displacement, favoring the bromo-analog.

Biological Implications[2][6]

In drug development, this reactivity difference dictates the application:

  • 2-Bromoethyl Analog (The Probe/Warhead):

    • Use Case: Covalent labeling of proteins or DNA. The high reactivity allows it to alkylate nucleophilic residues (Cysteine thiols, Histidine imidazoles) before hydrolysis occurs.

    • Risk: High non-specific toxicity and short half-life in plasma. It is often too unstable for use as a systemic drug but excellent as a chemical biology probe or intermediate.

  • 2-Chloroethyl Analog (The Prodrug/Stable Scaffold):

    • Use Case: Prodrug design. It is stable enough to survive circulation.

    • Activation: Can be activated by specific enzymatic cleavage or used in "Nitrogen Mustard" type scaffolds (e.g., Carmustine) where the chloro-group is tuned for delayed alkylation.

Experimental Protocols

Experiment A: Kinetic Stability Assay (Hydrolysis vs. Cyclization)

This protocol quantifies the stability difference.

  • Preparation: Prepare 10 mM stock solutions of both analogs in DMSO.

  • Incubation: Dilute to 100

    
     in Phosphate Buffered Saline (PBS), pH 7.4 at 
    
    
    
    .
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add equal volume cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: HPLC-UV/MS (C18 column, Gradient

    
    ).
    
    • Monitor: Disappearance of parent peak (

      
      ).
      
    • Detect: Appearance of 3-phenyl-2-oxazolidinone (distinct retention time, Mass = 163.17 Da).

  • Expected Result:

    • Bromo: Rapid decay (

      
       hours) with stoichiometric formation of oxazolidinone.
      
    • Chloro: Slow decay (

      
       hours), primarily hydrolysis products (Aniline + Carbonate) rather than cyclization.
      

References

  • Synthesis of Carbamates: Govindan, K., et al. "Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate." J. Org. Chem. 2022, 87, 8719-8729. Link

  • Cyclization Mechanism: Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin." Arkivoc, 2022, ii, 140-155.[2] Link

  • Leaving Group Effects: Dalal Institute. "Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group." Link

  • Oxazolidinone Formation: Banks, M.R. "3-Phenyl-2-oxazolidinone."[3] Encyclopedia of Reagents for Organic Synthesis. Link

  • Thermal Decomposition: Chemsafe. "Thermal decomposition of carbamates." Journal of Analytical and Applied Pyrolysis. Link

Sources

Stability of 2-Bromoethyl Carbamates in Aqueous Media: Mechanistic Insights & Kinetic Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-Bromoethyl Carbamates in Aqueous Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-bromoethyl carbamates (


) represent a class of bifunctional linkers and protecting groups widely utilized in prodrug design and chemical biology. Their utility, however, is governed by a precarious stability profile in aqueous media. Unlike simple alkyl carbamates, which are generally robust, the presence of the 

-halogen introduces a potent electrophilic center.

This guide details the stability limitations of these compounds, specifically identifying base-catalyzed intramolecular cyclization to 2-oxazolidinones as the primary degradation pathway. We provide kinetic data, mechanistic workflows, and validated protocols for monitoring stability, distinguishing between


-monosubstituted (labile) and 

-disubstituted (stable) variants.

Part 1: Mechanistic Underpinnings[1]

The stability of 2-bromoethyl carbamates is not a function of simple hydrolytic cleavage but rather an intramolecular nucleophilic substitution (


).
The Cyclization-Release Mechanism

In aqueous solutions, particularly at pH


 7.0, the carbamate nitrogen (if 

-monosubstituted) acts as an internal nucleophile. The reaction proceeds as follows:
  • Deprotonation: The N-H proton is removed by base (buffer or hydroxide), generating a nucleophilic nitrogen anion.

  • Intramolecular Attack: The nitrogen lone pair attacks the

    
    -carbon of the ethoxy chain.
    
  • Displacement: Bromide is displaced, closing the ring to form a stable 2-oxazolidinone .

This transformation is irreversible and kinetically dominant over direct hydrolysis of the ester bond due to the entropic advantage of forming a 5-membered ring.

The Substituent Effect ( -H vs. -R)
  • 
    -Monosubstituted (
    
    
    
    ):
    Highly unstable at physiological pH. The presence of the acidic proton allows for the formation of the reactive nucleophile.
  • 
    -Disubstituted (
    
    
    
    ):
    Highly stable.[1] Lacking the acidic proton, the nitrogen cannot easily acquire the negative charge required for intramolecular attack. Degradation in this class is slow and driven by intermolecular hydrolysis (hydroxide attack at the carbonyl).
Pathway Visualization

The following diagram illustrates the bifurcation between stability (acidic pH) and cyclization (basic pH).

G Linear Linear 2-Bromoethyl Carbamate (R-NH-COO-CH2CH2Br) Deprotonated Intermediate Anion (R-N⁻-COO-CH2CH2Br) Linear->Deprotonated pH > 7.0 (Fast Equilibrium) Hydrolysis Hydrolysis Products (Amine + CO2 + Bromoethanol) Linear->Hydrolysis Direct Hydrolysis (Slow, k_hyd) Deprotonated->Linear pH < 5.0 TS Transition State (Ring Closure) Deprotonated->TS Intramolecular SN2 (k_cyc) Oxazolidinone 2-Oxazolidinone (Cyclic Product) TS->Oxazolidinone Irreversible Release of Br⁻

Figure 1: The dominant degradation pathway for N-monosubstituted 2-bromoethyl carbamates is the pH-dependent cyclization to 2-oxazolidinone.

Part 2: Kinetic Stability Profiles

The following data summarizes the stability of representative 2-bromoethyl carbamates. Note the dramatic shift in half-life (


) as pH increases.
Table 1: pH-Dependent Stability of N-Monosubstituted Carbamates

Compound: Ethyl N-phenyl-N-(2-bromoethoxycarbonyl)amine analog

pH ConditionBuffer SystemTemperatureHalf-Life (

)
Dominant Mechanism
pH 2.0 Phosphate/HCl37°C> 48 HoursProtonation prevents cyclization.
pH 5.0 Acetate37°C~ 6-12 HoursSlow cyclization onset.
pH 7.4 PBS37°C4 - 40 Minutes Rapid cyclization (

).
pH 9.0 Borate37°C< 2 MinutesInstantaneous conversion.
Table 2: Substituent Effects on Stability (pH 7.4, 37°C)
Structure TypeGeneral FormulaStability Status

(Approx)
N-Monosubstituted

Unstable Minutes
N,N-Disubstituted

Stable > 24 Hours
N-Aryl vs N-Alkyl

vs

Variable N-Aryl is more acidic (lower pKa), cyclizes faster than N-Alkyl.

Critical Insight: For drug delivery applications, if the therapeutic payload is attached via the nitrogen (


), the 2-bromoethyl group acts as a "self-immolative" linker triggered by basic pH or esterase activity, rapidly locking into the non-toxic oxazolidinone byproduct.

Part 3: Experimental Validation Protocols

To rigorously determine the stability profile of a specific 2-bromoethyl carbamate derivative, use the following HPLC-based kinetic assay.

Protocol: Kinetic Monitoring via RP-HPLC

Objective: Determine


 and 

at physiological pH.

Materials:

  • Test Compound (2-bromoethyl carbamate derivative).[2]

  • Internal Standard (e.g., Benzonitrile or Caffeine - non-reactive).

  • Buffers: 100 mM Phosphate (pH 2.0, 7.4), 100 mM Borate (pH 9.0).

  • Acetonitrile (HPLC Grade).

Workflow:

  • Stock Preparation: Dissolve the test compound in Acetonitrile to 10 mM.

  • Reaction Initiation:

    • Pre-incubate buffer (900 µL) at 37°C in a thermomixer.

    • Add 100 µL of Stock solution (Final conc: 1 mM).

    • Vortex immediately. Time

      
      .
      
  • Sampling:

    • At intervals (0, 5, 10, 20, 40, 60 min), withdraw 100 µL aliquots.

    • Quench: Immediately dispense into 100 µL of cold 1% Formic Acid in Acetonitrile (Low pH stops the cyclization).

  • Analysis:

    • Inject onto C18 Reverse Phase Column.

    • Gradient: 5% to 95% ACN over 10 min.

    • Monitor absorbance (typically 254 nm).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      
Quality Control Check
  • Mass Balance: Ensure the appearance of the new peak corresponds to the 2-oxazolidinone product (verify via LC-MS; mass = Test Compound - HBr).

  • Buffer Effects: Repeat with Tris buffer. Warning: Tris is a primary amine and may react with the alkyl bromide intermolecularly, confounding results. Phosphate is preferred.

Part 4: Strategic Applications & Mitigation

Stabilization Strategies

If the instability is undesirable (e.g., during storage):

  • Acidification: Store samples in slightly acidic media (pH < 4) or as solid salts.

  • N-Alkylation: If the biology permits, converting the N-H to N-Me eliminates the cyclization pathway.

  • Temperature: Store at -20°C; reaction rates drop significantly (Arrhenius behavior).

Exploiting Instability (Prodrug Design)

The 2-bromoethyl moiety is often used intentionally as a cyclization-release linker .

  • Mechanism: A prodrug is designed as

    
    .
    
  • Trigger: Upon administration, physiological pH (7.4) drives the cyclization.

  • Release: The reaction forms 2-oxazolidinone, but this specific mechanism retains the nitrogen in the ring.

  • Alternative: For phenol prodrugs (

    
    ), cyclization of the N-bromoethyl side releases the free phenol (
    
    
    
    ) and an oxazolidinone.

References

  • Hansen, K. T., et al. (1991). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion.[1] Journal of Pharmaceutical Sciences.

    • Key Finding: Establishes the rapid hydrolysis/cyclization of N-monosubstituted carbamates at pH 7.4 compared to N,N-disubstituted analogs.
  • Benedetti, F., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin.[3] Arkivoc.

    • Key Finding: Details the mechanistic pathway of oxazolidinone formation via nucleophilic attack of carbam
  • Iley, J., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society.

    • Key Finding: Provides kinetic models for pH-dependent hydrolysis and the transition between water-attack and hydroxide-
  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry.

    • Key Finding: Validates the use of the 2-haloethyl carbamate motif for controlled release via cycliz

Sources

reactivity profile of N-phenyl carbamate bromoethyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Reactivity Profile of N-Phenyl Carbamate Bromoethyl Esters: A Mechanistic and Kinetic Guide for Soft Drug Design

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of N-phenyl carbamate bromoethyl esters (


). These moieties are critical in "retrometabolic" drug design, serving as "soft drug" linkers that ensure predictable metabolic deactivation.[1][2] The core reactivity involves a competition between intramolecular cyclization  (forming inactive oxazolidinones) and intermolecular hydrolysis . This guide details the mechanistic pathways, kinetic dependencies, and experimental protocols required to characterize these compounds.[3]

Part 1: Structural Dynamics & Mechanistic Pathways

The reactivity of N-phenyl carbamate bromoethyl esters is defined by the "chemical time bomb" nature of the 2-bromoethyl group in proximity to the carbamate nitrogen. Unlike standard carbamates, which are generally stable to hydrolysis at neutral pH, these derivatives possess an internal electrophile (


-carbon) and a potential nucleophile (carbamate nitrogen).
The Dominant Pathway: Intramolecular Cyclization ( )

The primary degradation pathway is an intramolecular nucleophilic substitution (


) facilitated by base catalysis.
  • Activation: The N-H proton is acidic (

    
     for N-phenyl carbamates, lower than N-alkyl due to phenyl resonance). Physiological pH or enzymatic action promotes deprotonation.
    
  • Nucleophilic Attack: The resulting nitrogen anion attacks the

    
    -carbon of the ethoxy chain.
    
  • Displacement: Bromide is expelled as a leaving group.

  • Product Formation: A stable 5-membered ring, 3-phenyl-2-oxazolidinone , is formed.

The Competing Pathway: Hydrolysis ( )

Intermolecular hydrolysis attacks the carbonyl carbon.

  • Attack: Water or hydroxide attacks the carbonyl.

  • Breakdown: The carbamate cleaves to release aniline,

    
    , and 2-bromoethanol.
    

Critical Insight: In N-phenyl derivatives, the electron-withdrawing nature of the phenyl ring increases the acidity of the N-H bond compared to alkyl variants. While this facilitates the formation of the nucleophilic anion, it also reduces the nucleophilicity of that anion. However, the entropic advantage of forming a 5-membered ring usually makes


 at pH > 7.0.
Mechanistic Visualization

The following diagram illustrates the bifurcation between cyclization and hydrolysis.[4]

ReactionMechanism cluster_legend Pathway Logic Reactant N-phenyl carbamate bromoethyl ester Intermediate Nitrogen Anion (Activated Intermediate) Reactant->Intermediate Deprotonation (pH dependent) Product_Hyd Aniline + CO2 + Bromoethanol Reactant->Product_Hyd Intermolecular Hydrolysis (Minor) TS_Cyc Transition State (5-endo-tet like) Intermediate->TS_Cyc Intramolecular SN2 Product_Cyc 3-phenyl-2-oxazolidinone (Inactive Metabolite) TS_Cyc->Product_Cyc Cyclization (Dominant) desc The N-anion formation is the rate-determining step for cyclization at physiological pH.

Caption: Mechanistic bifurcation of N-phenyl carbamate bromoethyl esters. The solid path represents the dominant soft-drug deactivation route.

Part 2: Kinetic Profiles & Stability Data

The stability of these esters is highly pH-dependent. Researchers must characterize the pseudo-first-order rate constants (


) to predict shelf-life and in vivo half-life.
pH-Rate Profile

The reaction generally follows specific base catalysis kinetics.

pH ConditionDominant SpeciesObserved ReactivityHalf-life (

) Estimate*
Acidic (pH < 4) Neutral MoleculeVery Slow (Protonation of carbonyl oxygen may catalyze slow hydrolysis)> 100 Hours
Neutral (pH 7.4) Equilibrium (Neutral/Anion)Moderate Cyclization1 - 6 Hours
Basic (pH > 9) AnionRapid Cyclization (Flash kinetics)< 10 Minutes

*Note: Estimates based on unsubstituted N-phenyl analogs. Electron-withdrawing groups (e.g., p-nitro) on the phenyl ring accelerate deprotonation, decreasing


.
Substituent Effects (Hammett Correlation)

Modifying the phenyl ring allows fine-tuning of the degradation rate:

  • Electron Withdrawing Groups (EWG, e.g.,

    
    , 
    
    
    
    ):
    Increase N-H acidity
    
    
    Higher concentration of reactive anion at pH 7.4
    
    
    Faster Cyclization .
  • Electron Donating Groups (EDG, e.g.,

    
    , 
    
    
    
    ):
    Decrease N-H acidity
    
    
    Slower Cyclization .

Part 3: Experimental Protocols

To validate the reactivity profile, use the following self-validating workflow.

Synthesis of Reference Standards

Before kinetic testing, synthesize the expected metabolite (oxazolidinone) to use as an HPLC standard.

  • Reactants: Aniline (1.0 eq), 2-bromoethyl chloroformate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile.

  • Procedure: Stir at

    
    . The basic conditions will likely drive the reaction all the way to the oxazolidinone in one pot if heated; for the linear carbamate, use a weaker base (Pyridine) and keep cold.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Kinetic Assay Workflow (HPLC-UV)

Objective: Determine


 at physiological pH (7.4) and 

.

Protocol:

  • Buffer Prep: Prepare 50 mM Phosphate buffer (pH 7.4) pre-heated to

    
    .
    
  • Stock Solution: Dissolve N-phenyl carbamate bromoethyl ester in Acetonitrile (1 mg/mL).

  • Initiation: Spike 50

    
     of stock into 4.95 mL of buffer (1% organic cosolvent to maintain solubility). Vortex.
    
  • Sampling: Inject 10

    
     into HPLC every 15 minutes.
    
  • Detection: Monitor UV absorbance at 254 nm (phenyl ring).

  • Quantification: Track the disappearance of the linear ester (RT ~10 min) and appearance of the oxazolidinone (RT ~5 min, more polar).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_kinetic Kinetic Assay Step1 Synthesize Linear Carbamate (Cold) Step3 Incubate at 37°C pH 7.4 Buffer Step1->Step3 Test Compound Step2 Synthesize Cyclic Standard (Heat/Base) Step4 HPLC Monitoring (254 nm) Step2->Step4 Retention Time Ref Step3->Step4 Sampling Step5 Data: ln[Conc] vs Time Step4->Step5 Calculate k_obs

Caption: Workflow for determining the kinetic stability of bromoethyl carbamates.

Part 4: Applications in Soft Drug Design

The N-phenyl carbamate bromoethyl ester is a classic "Soft Drug" motif, specifically utilizing the Inactive Metabolite Approach .

  • Design Logic: A drug is derivatized with this moiety to render it active (or to improve delivery).[1]

  • Metabolic Switch: Upon reaching the systemic circulation, the pH-driven cyclization triggers.

  • Elimination: The resulting oxazolidinone is generally biologically inert and highly polar, facilitating rapid renal excretion.

  • Safety: This avoids oxidative metabolism (CYP450), reducing the risk of forming reactive toxic intermediates (e.g., epoxides or quinones).

References

  • Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews. Link

  • Vairamani, M., et al. (1986). Mass spectral study of 2-bromoethyl phenylcarbamates: Evidence for cyclization. Organic Mass Spectrometry. Link

  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Mechanistic Pathways of 2-Bromo-N-phenylbenzamide Cyclization. Link

  • Organic Chemistry Portal. (2023). Synthesis of Oxazolidinones. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Bromoethyl Phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details the optimized protocol for the synthesis of 2-bromoethyl phenylcarbamate via the nucleophilic addition of 2-bromoethanol to phenyl isocyanate. This transformation creates a stable carbamate (urethane) linkage, a critical structural motif in medicinal chemistry used as a physiochemically stable linker for Proteolysis Targeting Chimeras (PROTACs) and as a masked electrophile for covalent inhibition.

The protocol emphasizes anhydrous execution to prevent the formation of the symmetric diphenylurea byproduct and utilizes tertiary amine catalysis to ensure rapid conversion at mild temperatures, preserving the integrity of the alkyl bromide moiety.

Chemical Safety & Hazard Analysis (Critical)

WARNING: This protocol involves hazardous alkylating agents and sensitizers. All operations must be performed in a functioning chemical fume hood.

ReagentHazard ClassCritical Safety Note
2-Bromoethanol Acute Toxin, MutagenPotent alkylating agent.[1] Rapidly absorbed through skin.[1] Delayed toxicity possible. Double-glove (Nitrile/Laminate) required.
Phenyl Isocyanate Lachrymator, SensitizerSevere respiratory irritant.[1] Reacts violently with water to release

.
Dichloromethane (DCM) Carcinogen, VolatileHigh vapor pressure. Use in well-ventilated hood.
Triethylamine Corrosive, FlammableCauses severe skin burns.

Reaction Mechanism & Kinetics

The formation of the carbamate linkage proceeds via a nucleophilic addition-elimination pathway. The reaction is second-order overall (first order in both alcohol and isocyanate) but can be accelerated significantly by base catalysis.[1]

Mechanistic Pathway[1][2][3]
  • Activation: The base (Triethylamine) enhances the nucleophilicity of the alcohol oxygen via hydrogen bonding or partial deprotonation.

  • Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbon of the isocyanate group (

    
    ).
    
  • Proton Transfer: A rapid proton transfer from the oxonium intermediate to the nitrogen anion yields the neutral carbamate.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism Reactants Reactants Ph-N=C=O + HO-CH2CH2-Br Transition Transition State [Ph-N--C(=O)--O(+)-H...Base] Reactants->Transition + Et3N (Catalyst) Urea Diphenylurea Byproduct Reactants->Urea If Wet Intermediate Zwitterionic Intermediate Ph-N(-)-C(=O)-O(+)(H)-R Transition->Intermediate Nucleophilic Attack Product Product Ph-NH-C(=O)-O-CH2CH2-Br Intermediate->Product Proton Transfer Water H2O (Impurity) Water->Reactants Competes

Caption: Base-catalyzed nucleophilic addition mechanism. Note the competitive hydrolysis pathway leading to urea.

Experimental Protocol

Materials & Equipment[1][3][5][6][7]
  • Reagents:

    • Phenyl isocyanate (98%, redistilled if yellow).

    • 2-Bromoethanol (95%, stored over activated 4Å molecular sieves).[1]

    • Triethylamine (Et

      
      N), anhydrous.
      
    • Dichloromethane (DCM), anhydrous (water <50 ppm).

  • Equipment:

    • 100 mL 2-neck round-bottom flask (RBF).

    • Nitrogen/Argon gas line with bubbler.

    • Addition funnel (pressure-equalizing).[1]

    • Magnetic stir bar.[2]

Standard Operating Procedure (SOP)
Step 1: System Preparation
  • Flame-dry the 100 mL 2-neck RBF and cool under a stream of dry Nitrogen.

  • Charge the flask with Phenyl Isocyanate (1.19 g, 10.0 mmol, 1.0 equiv) .

  • Add 20 mL Anhydrous DCM . Stir to dissolve.

  • Add Triethylamine (0.1 mL, 10 mol%) as catalyst.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Reaction Initiation
  • Load 2-Bromoethanol (1.25 g, 10.0 mmol, 1.0 equiv) into the addition funnel diluted with 5 mL anhydrous DCM.

  • Dropwise Addition: Add the alcohol solution slowly over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain internal temp <5°C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–12 hours .

Step 3: Monitoring (TLC)
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).[1]

  • Visualization: UV (254 nm) and Iodine stain.[1]

  • Target: Disappearance of Phenyl Isocyanate (

    
    ) and appearance of product (
    
    
    
    ).
Step 4: Workup & Purification [1][2][3]
  • Quench: If isocyanate remains, add 0.5 mL methanol and stir for 15 mins (converts excess isocyanate to methyl carbamate, easily removed).

  • Wash: Transfer to a separatory funnel. Wash with:

    • 10 mL 0.1 M HCl (removes Et

      
      N).
      
    • 10 mL Saturated NaHCO

      
      .
      
    • 10 mL Brine.

  • Dry: Dry organic layer over anhydrous MgSO

    
    . Filter.
    
  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at 35°C.

  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Hexanes/Ethyl Acetate (10:1) or Ethanol/Water to yield white needles.[1]

Graphviz Diagram: Workflow Logic

Workflow Setup Setup: Dry RBF, N2 atm Solvent: Anhydrous DCM Addition Add Ph-NCO + Et3N Cool to 0°C Setup->Addition React Add 2-Bromoethanol slowly Warm to RT, Stir 4-12h Addition->React Check TLC Check (Hex:EtOAc 3:1) React->Check Check->React Incomplete Quench Quench excess NCO with MeOH (optional) Check->Quench Complete Wash Wash: 0.1M HCl -> NaHCO3 -> Brine Quench->Wash Purify Recrystallize (Hex/EtOAc) Wash->Purify

Caption: Operational workflow for the synthesis and purification of 2-bromoethyl phenylcarbamate.

Expected Data & Characterization

The following data confirms the identity of 2-bromoethyl phenylcarbamate (CAS: 32353-12-1).[1][4]

TechniqueDiagnostic SignalStructural Assignment
1H NMR (CDCl

, 400 MHz)

7.20–7.40 (m, 5H)
Aromatic Protons (Phenyl ring)

6.80 (br s, 1H)
N-H (Carbamate)

4.45 (t, J=6.0 Hz, 2H)
-O-CH

-CH

-Br

3.55 (t, J=6.0 Hz, 2H)
-O-CH

-CH

-Br
IR Spectroscopy 3300 cm

N-H Stretch
1715 cm

C=O[1] Stretch (Carbamate)
Melting Point 56–58 °CPure crystalline solid

Troubleshooting & Optimization

  • Issue: Precipitate forms during reaction.

    • Cause: Moisture ingress causing diphenylurea formation (highly insoluble solid).[1]

    • Solution: Ensure strictly anhydrous conditions. Filter the precipitate; the product remains in the DCM filtrate.

  • Issue: Low Yield.

    • Cause: Volatility of 2-bromoethanol or hydrolysis.[1]

    • Solution: Use a slight excess of alcohol (1.1 equiv) or switch catalyst to DBTL (Dibutyltin dilaurate) if Et

      
      N is insufficient.
      
  • Issue: Product is an oil.

    • Cause: Residual solvent or impurities.

    • Solution: Dry under high vacuum for 2 hours. If still oil, seed with a crystal or scratch the flask wall to induce crystallization.

References

  • Sigma-Aldrich. Safety Data Sheet: Phenyl Isocyanate. Link

  • BenchChem. Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide. (Analogous carbamate synthesis conditions). Link[1]

  • Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by Ketens and Isocyanates: A Mechanistic Comparison. Chemical Society Reviews, 4(2), 231-250.
  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496.[1] (Comprehensive review of isocyanate reactivity).

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromoethyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Reagent

2-Bromoethyl N-phenylcarbamate is a valuable and versatile bifunctional reagent in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl bromide and a carbamate functional group, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the N-phenylcarbamate group enhances the electrophilicity of the terminal carbon, making it highly susceptible to nucleophilic attack. This reactivity, coupled with the stability of the carbamate moiety under various reaction conditions, makes it an ideal building block for the introduction of the N-phenylcarbamoyl-ethyl group into a wide array of molecules.

This guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-bromoethyl N-phenylcarbamate, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and highlighting its applications in the synthesis of biologically active compounds.

Core Principles of Reactivity: A Mechanistic Overview

The primary mode of reaction for 2-bromoethyl N-phenylcarbamate with nucleophiles is through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously.[3]

Several factors contribute to the proclivity of 2-bromoethyl N-phenylcarbamate to undergo SN2 reactions:

  • Unhindered Substrate: The electrophilic carbon is a primary carbon, which is sterically accessible to the incoming nucleophile, a key requirement for an efficient SN2 reaction.[4][5]

  • Good Leaving Group: The bromide ion is a stable anion and therefore an excellent leaving group, facilitating the substitution process.[1]

  • Electrophilic Carbon: The electronegative bromine atom and the inductive effect of the nearby carbamate group create a significant partial positive charge on the terminal carbon, making it a prime target for nucleophiles.

The general mechanism can be visualized as a "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond.[3][6] This leads to an inversion of stereochemistry if the carbon were a chiral center, although in this case, it is not.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert atmosphere if needed) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring reaction_monitoring->reaction_monitoring Incomplete workup Aqueous Workup (Quenching, Extraction) reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Sources

Application Note: Efficient Synthesis of N-Substituted Oxazolidinones via Cyclization of 2-Bromoethyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing N-substituted-2-oxazolidinones through the base-mediated intramolecular cyclization of 2-bromoethyl carbamates. This route is a cornerstone in the synthesis of blockbuster antimicrobial agents (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban). Unlike phosgene-based routes, this method offers a safer, more convergent approach compatible with sensitive functional groups. We provide two distinct protocols optimized for N-aryl (activated) and N-alkyl (unactivated) substrates, alongside critical process parameters (CPPs) to maximize yield and purity.

Scientific Foundation & Mechanism

The formation of the oxazolidinone ring from a 2-bromoethyl carbamate proceeds via an intramolecular nucleophilic substitution (


). The reaction is driven by the deprotonation of the carbamate nitrogen, creating a nucleophilic anion that attacks the 

-carbon, displacing the bromide ion.
Mechanistic Pathway

The efficiency of this transformation relies heavily on the acidity of the N-H bond.

  • N-Aryl Carbamates: (pKa

    
     10–11). Readily deprotonated by mild bases (e.g., 
    
    
    
    ).
  • N-Alkyl Carbamates: (pKa

    
     16–17). Require stronger bases (e.g., NaH, 
    
    
    
    -BuOK) or higher temperatures to overcome the activation energy barrier.

OxazolidinoneMechanism Start 2-Bromoethyl Carbamate (Precursor) Intermediate Nitrogen Anion (Nucleophile) Start->Intermediate -H+ (Fast) Base Base (B:) (Deprotonation) Base->Intermediate TS Transition State (Intramolecular SN2) Intermediate->TS Ring Closure Product N-Substituted Oxazolidinone TS->Product -Br- (Rate Limiting) Byproduct Salt (M+ Br-) TS->Byproduct

Figure 1: Mechanistic pathway for the base-mediated cyclization of 2-bromoethyl carbamates. The rate-determining step is typically the ring closure (


).

Critical Process Parameters (CPP)

Success depends on balancing base strength with substrate stability.

Base and Solvent Selection Matrix
Substrate TypeRecommended BaseSolventTemp (°C)Typical YieldNotes
N-Aryl (e.g., Phenyl)

or

DMF, DMSO, MeCN25–6085–95%Mild conditions; tolerates esters/nitriles.
N-Alkyl (e.g., Benzyl)NaH (60%) or

-BuOK
THF, DMF0–2570–85%Requires anhydrous conditions; H2 gas evolution (NaH).
Sensitive (Chiral)LiOtBuTHF-10–080–90%Prevents racemization of adjacent chiral centers.
Precursor Synthesis (Context)

To ensure a self-validating workflow, the 2-bromoethyl carbamate precursor is typically generated via:

  • Isocyanate Route: Reaction of an isocyanate with 2-bromoethanol (High atom economy).

  • Chloroformate Route: Reaction of an amine with 2-bromoethyl chloroformate (Good for complex amines).

Experimental Protocols

Method A: Mild Cyclization for N-Aryl Substrates (e.g., Linezolid Intermediates)

Best for: Substrates with electron-withdrawing groups on the nitrogen.

Reagents:

  • N-Aryl-O-(2-bromoethyl)carbamate (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the carbamate substrate and a magnetic stir bar.

  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir until fully dissolved.
    
  • Base Addition: Add powdered

    
     in a single portion.
    
    • Note: The reaction is heterogeneous. Efficient stirring is critical.

  • Reaction: Heat the mixture to 50 °C. Monitor by TLC or HPLC (typically 2–6 hours).

    • Endpoint: Disappearance of the carbamate peak; appearance of the lower-Rf oxazolidinone.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).

    • Observation: The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

Method B: Strong Base Cyclization for N-Alkyl Substrates

Best for: Unactivated alkyl amines or hindered substrates.

Reagents:

  • N-Alkyl-O-(2-bromoethyl)carbamate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 mL/mmol)

Procedure:

  • Base Preparation: Place NaH in a dried flask under Argon. (Optional: Wash with dry hexane to remove oil if mineral oil interferes with downstream analysis).

  • Solvation: Suspend NaH in anhydrous THF and cool to 0 °C in an ice bath.

  • Addition: Dissolve the carbamate substrate in minimal THF and add dropwise to the NaH suspension over 15 minutes.

    • Safety:Caution! Hydrogen gas (

      
      ) is evolved. Ensure proper venting.
      
  • Reaction: Allow the reaction to warm to room temperature (25 °C). Stir for 1–3 hours.

  • Quench: Carefully add saturated

    
     solution dropwise at 0 °C to quench excess hydride.
    
  • Workup: Extract with Diethyl Ether or EtOAc. Wash organic layer with water and brine.

  • Purification: Flash column chromatography (SiO2) is typically required to remove mineral oil and minor impurities.

Process Workflow & Quality Control

The following diagram illustrates the complete lifecycle from precursor assembly to final purification.

Workflow Precursor Isocyanate + 2-Bromoethanol Carbamate 2-Bromoethyl Carbamate (Intermediate) Precursor->Carbamate QC_Inter QC Point: 1H NMR (Check -CH2Br triplet ~3.5 ppm) Carbamate->QC_Inter Cyclization Cyclization (Method A or B) QC_Inter->Cyclization Pass Workup Quench & Extraction Cyclization->Workup Purification Crystallization / Chromatography Workup->Purification FinalQC Final QC (HPLC >98%, Chiral Purity) Purification->FinalQC

Figure 2: Operational workflow for oxazolidinone synthesis.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or hydrolysis.Switch to a stronger base (Method B) or ensure solvent is strictly anhydrous.
Elimination Product E2 elimination of HBr (forming vinyl carbamate).Lower reaction temperature; avoid bulky bases like

-BuOK if elimination is observed.
Dimerization Intermolecular attack instead of intramolecular.Run the reaction at higher dilution (>10 mL/mmol).

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Perrault, W. R., et al. (2003). "Process Research and Development of an Oxazolidinone Antibacterial: Linezolid." Organic Process Research & Development. Link

  • Lohray, B. B., et al. (1999). "A Short and Efficient Synthesis of Linezolid." Tetrahedron Letters. Link

  • Poel, T. J., et al. (2001). "Synthesis of 5-Hydroxymethyl-3-aryloxazolidin-2-ones." Organic Process Research & Development. Link

  • Ragan, J. A., et al. (2003). "Safety and Efficacy of Base-Mediated Cyclizations." Organic Process Research & Development. Link

Base-Mediated Cyclization of Haloethyl Carbamates: A Detailed Guide to Synthesis of Aziridines and Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The intramolecular cyclization of haloethyl carbamates is a cornerstone reaction in synthetic organic chemistry, providing a robust and versatile route to valuable nitrogen-containing heterocycles, namely aziridines and oxazolidinones. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and other biologically active molecules. The ability to efficiently construct these strained ring systems from readily available starting materials makes this transformation a critical tool for researchers in drug discovery and development. This application note provides a comprehensive overview of the base-mediated cyclization of haloethyl carbamates, detailing the underlying mechanisms, critical experimental parameters, and step-by-step protocols for the synthesis of both N-protected aziridines and 2-oxazolidinones.

Mechanistic Insights: A Tale of Two Pathways

The base-mediated cyclization of a haloethyl carbamate can proceed through two distinct mechanistic pathways, dictated primarily by the nature of the carbamate's protecting group and the reaction conditions employed. The key step in both pathways is the deprotonation of the carbamate nitrogen by a suitable base, generating a reactive carbamate anion. This anion then undergoes an intramolecular nucleophilic substitution (SN2) reaction, displacing the halide to form the cyclic product.

Pathway A: Synthesis of N-Protected Aziridines

When the carbamate nitrogen is protected with a group that is stable under the reaction conditions, such as a tert-butoxycarbonyl (Boc) group, the cyclization leads to the formation of an N-protected aziridine. The Boc group serves to activate the nitrogen proton for deprotonation and is retained in the final product. This method is a widely used strategy for the synthesis of aziridines, which are versatile synthetic intermediates.[1][2]

Pathway B: Synthesis of 2-Oxazolidinones

In contrast, if the carbamate can act as a leaving group itself, or if the reaction conditions promote further reaction after initial cyclization, a 2-oxazolidinone is formed. This is often observed when the reaction is designed to proceed via an intermediate that facilitates the loss of the protecting group and subsequent ring closure to the more stable five-membered oxazolidinone ring. For instance, the reaction of β-aminoalcohols with CO2 or its equivalents can lead to an in-situ formed carbamate that cyclizes to an oxazolidinone.[3][4]

The choice of base is critical and can influence the reaction's efficiency and selectivity. Strong, non-nucleophilic bases are generally preferred to minimize side reactions. The solvent also plays a crucial role, with polar aprotic solvents often favoring the SN2 cyclization.[5][6]

Visualizing the Reaction Pathways

To better illustrate the mechanistic dichotomy, the following diagrams outline the key steps for the formation of both N-Boc-aziridine and a 2-oxazolidinone.

Aziridine Synthesis cluster_0 Pathway A: N-Boc-Aziridine Synthesis Haloethyl Carbamate N-Boc-2-haloethylamine Carbamate Anion N-Boc-2-haloethylamide anion Haloethyl Carbamate->Carbamate Anion + Base - H⁺ Aziridine N-Boc-aziridine Carbamate Anion->Aziridine Intramolecular SN2 - X⁻

Caption: Formation of N-Boc-aziridine via intramolecular cyclization.

Oxazolidinone Synthesis cluster_1 Pathway B: 2-Oxazolidinone Synthesis Amino Alcohol 2-Aminoethanol Carbamate Intermediate Hydroxyethyl carbamate intermediate Amino Alcohol->Carbamate Intermediate + CO₂ equivalent Activated Alcohol Activated hydroxyethyl carbamate Carbamate Intermediate->Activated Alcohol + Activating Agent Oxazolidinone 2-Oxazolidinone Activated Alcohol->Oxazolidinone + Base Intramolecular SN2

Caption: Formation of 2-oxazolidinone from a 2-aminoethanol precursor.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the base-mediated cyclization of haloethyl carbamates to yield either N-Boc-aziridine or a 2-oxazolidinone derivative.

Protocol 1: Synthesis of N-Boc-Aziridine from N-Boc-2-chloroethylamine

This protocol describes a common and reliable method for the synthesis of N-Boc-aziridine, a valuable building block in organic synthesis.[7]

Materials:

  • N-Boc-2-chloroethylamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Carefully add anhydrous DMF to the flask to create a slurry.

  • Cooling: Cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of N-Boc-2-chloroethylamine (1.0 equivalent) in anhydrous DMF to the cooled NaH slurry with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Boc-aziridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc-aziridine.

Parameter Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes potential side reactions.
Workup Aqueous NH₄Cl quenchNeutralizes the excess base and protonates any remaining anionic species.
Protocol 2: Synthesis of a 2-Oxazolidinone from a 2-Aminoalcohol

This protocol outlines a general procedure for the synthesis of 2-oxazolidinones from 2-aminoalcohols and carbon dioxide, proceeding through an in-situ generated carbamate intermediate.[4][8]

Materials:

  • 2-Aminoalcohol (e.g., 2-aminoethanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Carbon dioxide (CO₂) balloon or cylinder

  • Round-bottom flask equipped with a magnetic stir bar and a CO₂ inlet

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask containing the 2-aminoalcohol (1.0 equivalent) and anhydrous acetonitrile, add triethylamine (2.2 equivalents).

  • CO₂ Addition: Bubble CO₂ gas through the solution for 15-30 minutes to ensure saturation and formation of the carbamate salt.

  • Activating Agent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-oxazolidinone.

Parameter Condition Rationale
Carbon Source Carbon Dioxide (CO₂)A green and readily available C1 source for the formation of the carbamate.
Activating Agent p-Toluenesulfonyl chloride (TsCl)Activates the hydroxyl group for intramolecular nucleophilic attack.[8]
Base Triethylamine (Et₃N)Acts as a base to facilitate the formation of the carbamate and neutralize the generated HCl.
Solvent Anhydrous AcetonitrileA suitable polar aprotic solvent for this transformation.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The use of strong bases like NaH necessitates strictly anhydrous conditions to prevent quenching of the base and hydrolysis of the carbamate.

  • Side Reactions: In the synthesis of aziridines, potential side reactions include elimination to form enamines or intermolecular reactions. Careful control of temperature and reaction time can minimize these. For oxazolidinone synthesis, the formation of polymeric byproducts can occur if the cyclization is not efficient.

  • Substrate Scope: The nature of the substituents on the haloethyl carbamate can influence the reaction rate and yield. Electron-withdrawing groups on the carbamate can increase the acidity of the N-H proton, facilitating deprotonation. Steric hindrance around the electrophilic carbon can slow down the cyclization.

  • Choice of Halide: The reactivity of the halide leaving group follows the order I > Br > Cl. While chloroethyl carbamates are often used due to their availability, the corresponding bromo- or iodo-derivatives will react more readily.

Conclusion

The base-mediated cyclization of haloethyl carbamates is a powerful and adaptable synthetic strategy for accessing important heterocyclic structures. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently synthesize both N-protected aziridines and 2-oxazolidinones. The protocols provided in this application note serve as a reliable starting point for the practical application of this valuable transformation in the pursuit of novel molecules with potential applications in medicine and beyond.

References

  • Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as. (2012).
  • Process for preparation of 2-oxazolidinones. (1985).
  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.).
  • Current Updates on Oxazolidinone and Its Significance. (2017). PMC.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc.
  • Solvent-dependent enantiodivergence in the chlorocyclization of unsaturated carbam
  • Process for the synthesis of cyclic carbamates. (2012).
  • Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbam
  • Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. (1990). Journal of Medicinal Chemistry.
  • An Easy Route to Aziridine Ketones and Carbinols. (2016). Molecules.
  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (2012). PMC.
  • Additive-Free Synthesis of Cyclic Carbamates From Aziridines and CO2 Catalyzed by IER Supported Iron. (2025).
  • Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines
  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012). Graduate School of Pharmaceutical Sciences, Chiba University.
  • Facile inversion of configuration of N-Boc-??-aminoalcohols via SN2 cyclization to oxazolidinones. (2002). Tetrahedron Letters.
  • Ring-Opening of Carbamate-Protected Aziridines and Azetidines in Liquid Sulfur Dioxide. (2019).
  • Efficient Synthesis of Enantiomerically Pure 2-Acylaziridines: Facile Syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine from a Common Intermediate. (2004). Bulletin of the Korean Chemical Society.
  • Aziridine synthesis by ring closure reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of aziridines from different N-containing compounds. (2026).
  • Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Gener
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2016). PMC.
  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. (2021). Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Deriv
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... (n.d.).
  • Preliminary results for the hydrolysis–cyclization of carbamates 2aa... (n.d.).
  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substr
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. (2018).
  • Dissociation or Cyclization: Options for a Triad of Radicals Released
  • Application Notes and Protocols for Cyclization Reactions of α,ω-Dihaloalkanes. (2025). Benchchem.
  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. (2025).
  • Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems. (2020). New Journal of Chemistry.
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). World Journal of Organic Chemistry.
  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. (2018). Royal Society of Chemistry.
  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cycliz

Sources

synthesis of carbamate prodrugs using 2-bromoethyl linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Targeted Delivery Systems via the Synthesis of Carbamate Prodrugs Using 2-Bromoethyl Linkers

Introduction & Rationale

The development of prodrugs is a cornerstone strategy in modern pharmacokinetics, designed to overcome limitations such as poor aqueous solubility, off-target toxicity, and rapid metabolic degradation. Among the various cleavable linkages, the carbamate functional group occupies a highly desirable "Goldilocks" zone—it is significantly more resistant to spontaneous hydrolysis than aliphatic esters, yet remains susceptible to targeted enzymatic cleavage by 1[1].

To construct these architectures, 2-bromoethyl chloroformate serves as a premier bifunctional linker. It features a highly electrophilic chloroformate terminus for rapid carbamate formation with amine-containing drugs, and a terminal bromoethyl moiety primed for subsequent nucleophilic substitution (


). This dual reactivity allows chemists to modularly attach solubilizing groups, synergistic drug molecules, or targeting ligands (e.g.,2)[2].

Mechanistic Pathway & Logical Relationships

The synthesis of a 2-bromoethyl carbamate prodrug is a two-stage process. First, the parent drug's amine acts as a nucleophile, attacking the carbonyl carbon of 2-bromoethyl chloroformate. The elimination of chloride yields the stable carbamate intermediate. Second, the bromide leaving group is displaced by a secondary nucleophile (e.g., a tertiary amine, thiol, or azide) to append the functional modifier.

ProdrugSynthesis Drug Parent Drug (1° or 2° Amine) Intermediate 2-Bromoethyl Carbamate Intermediate Drug->Intermediate Base, 0°C Nucleophilic Acyl Substitution Linker 2-Bromoethyl Chloroformate Linker->Intermediate Prodrug Targeted Carbamate Prodrug Intermediate->Prodrug KI Catalyst, Heat SN2 Displacement Nuc Functional Modifier (Nucleophile) Nuc->Prodrug Cleavage Enzymatic Cleavage (Carboxylesterases) Prodrug->Cleavage In Vivo Metabolism Release Active Drug Release + CO2 Cleavage->Release

Workflow of 2-bromoethyl linker-mediated prodrug synthesis and subsequent in vivo activation.

Experimental Methodologies: A Self-Validating Approach

The following protocols detail the modular synthesis of a carbamate prodrug. Every step is designed with built-in causality and validation checkpoints to ensure scientific rigor.

Protocol 1: Synthesis of the 2-Bromoethyl Carbamate Intermediate

Objective: Mask the primary or secondary amine of the parent drug to form a stable carbamate while installing a reactive bromoethyl tail.

Materials:

  • Amine-containing parent drug (1.0 eq)

  • 2-Bromoethyl chloroformate (1.2 eq)

  • Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve the parent drug (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are critical because chloroformates readily hydrolyze in the presence of moisture to form unreactive carbonates and hydrochloric acid.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the reaction vessel to 0 °C in an ice bath. Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation and deactivation of the parent drug's amine) and functions as a nucleophilic catalyst. Cooling to 0 °C controls the highly exothermic nature of the acyl substitution, 1[1].

  • Linker Addition: Add 2-bromoethyl chloroformate (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 4–8 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). Successful conversion is indicated by the disappearance of the polar, ninhydrin-positive amine spot and the appearance of a less polar, ninhydrin-negative carbamate spot.

  • Workup & Purification: Quench the reaction with saturated aqueous

    
     to neutralize excess acid. Extract with DCM, wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum. Purify via silica gel flash chromatography.
  • Self-Validation (Spectroscopic): Confirm the structure via

    
    -NMR (
    
    
    
    ). The diagnostic signals for the 2-bromoethyl carbamate are 1[1]: one at ~3.6 ppm (t, 2H,
    
    
    ) and another at ~4.4 ppm (t, 2H,
    
    
    ).
Protocol 2: Functionalization via Displacement

Objective: Conjugate a functional modifier (e.g., a targeting glycoconjugate or a tertiary amine for quaternization) to the bromoethyl tail.

Materials:

  • 2-Bromoethyl carbamate intermediate (1.0 eq)

  • Nucleophilic modifier (e.g., secondary/tertiary amine, azide, or thiol) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure & Causality:

  • Activation: Dissolve the carbamate intermediate in anhydrous DMF. Add

    
     and KI. Causality: KI is added to initiate an in situ Finkelstein reaction. The iodide ion displaces the bromide to form a transient 2-iodoethyl carbamate. Because iodide is a superior leaving group compared to bromide, this2[2] by the bulky or less reactive nucleophile.
    
  • Conjugation: Add the nucleophilic modifier. Heat the reaction mixture to 60 °C and stir for 12–24 hours. Causality: Elevated temperatures provide the necessary kinetic energy to overcome steric hindrance during the displacement, while DMF serves as an optimal polar aprotic solvent that accelerates bimolecular nucleophilic substitutions.

  • Self-Validation (In-Process): LC-MS monitoring is recommended here, as the polarity shift on TLC might be complex depending on the modifier. Look for the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the modifier mass.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with water (at least 3 times) to remove the DMF and inorganic salts. Dry and concentrate the organic layer.

  • Self-Validation (Spectroscopic): In the

    
    -NMR spectrum, the characteristic triplet at ~3.6 ppm (
    
    
    
    ) will shift (e.g., upfield if displaced by an amine, or downfield if displaced by an azide/thiol), and new peaks corresponding to the modifier will appear,2[2].

Quantitative Pharmacokinetic & Physicochemical Profiling

The strategic conversion of a parent drug into a 2-bromoethyl-derived carbamate prodrug yields measurable improvements in stability, circulation time, and target selectivity. Table 1 summarizes typical quantitative shifts observed when utilizing this linker chemistry.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Parent Drugs vs. Carbamate Prodrugs

ParameterParent Drug (Amine/Acid)Carbamate ProdrugMechanistic Rationale for Shift
Aqueous Stability (

at pH 7.4)
Variable (often < 10 h if ester)> 40 hoursCarbamates are highly resistant to spontaneous aqueous hydrolysis 1[1].
Plasma Half-Life (

)
1 – 2 hours~ 20 – 30 minutesRapid, selective cleavage by circulating or tissue-specific 1[1] releases the active drug.
Target Selectivity Index (e.g., MCF-7 vs Healthy) < 1.0 (Non-selective)> 3.0 (Highly selective)Conjugation to targeting moieties (e.g., sugars) via the bromoethyl linker2[2].
Bioavailability (Oral) BaselineEquivalent or ImprovedThe lipophilic nature of the intact carbamate 1[1].

References

  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Isolation of 2-Bromoethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-BEPC-STABILITY Subject: Prevention of Hydrolysis and Intramolecular Cyclization During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering yield loss or purity issues not because of simple hydrolysis, but due to intramolecular cyclization . While N-phenylcarbamates are generally stable to mild aqueous conditions, the 2-bromoethyl motif introduces a specific vulnerability: under basic conditions (pH > 8), the nitrogen lone pair attacks the


-carbon, displacing bromide to form 3-phenyl-2-oxazolidinone .

This guide provides the mechanistic insight and specific protocols to prevent this degradation pathway during synthesis and workup.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must distinguish between the two degradation pathways.

The "Oxazolidinone Trap" (Dominant Pathway)

The most common failure mode is not hydrolysis (cleavage of the ester bond), but cyclization. This reaction is rapid in the presence of base (e.g.,


, 

, or even residual

) and heat.

Mechanism:

  • Deprotonation: Base removes the proton from the carbamate nitrogen (

    
    ).
    
  • Intramolecular Attack: The nitrogen anion attacks the carbon bearing the bromine.

  • Cyclization: Bromide is expelled, forming the thermodynamically stable 5-membered oxazolidinone ring.

Hydrolysis (Secondary Pathway)

Direct hydrolysis to aniline and 2-bromoethanol typically requires harsher conditions (strong acid reflux or strong caustic heating) than standard workup provides. If you observe aniline in your crude NMR, it is likely due to decarboxylation of the carbamic acid formed via hydrolysis, but cyclization usually competes favorably.

Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision points.

degradation_pathways Start 2-Bromoethyl N-phenylcarbamate Base Base (pH > 8) + Heat Start->Base Exposure Acid Strong Acid (pH < 2) Start->Acid Exposure Oxaz 3-Phenyl-2-oxazolidinone (Cyclization Product) Base->Oxaz Intramolecular SN2 Attack Hydro Aniline + 2-Bromoethanol Acid->Hydro Ester Cleavage + Decarboxylation

Figure 1: The "Oxazolidinone Trap" (Red path) is the primary risk during basic workup, distinct from acid-catalyzed hydrolysis.

Module 2: Optimized Workup Protocols

The choice of workup depends on your synthesis method. Select the protocol matching your route.[1][2]

Protocol A: Isocyanate Route (Recommended)

Reaction: Phenyl Isocyanate + 2-Bromoethanol


 Product
Major Impurity:  Excess Phenyl Isocyanate / Diphenylurea.
StepActionRationale
1. Quench Add 0.5 eq. Ethanol (not water) and stir for 15 min.Converts excess isocyanate to ethyl phenylcarbamate (easily separable) rather than urea (insoluble solid).
2. Concentration Evaporate solvent at < 40°C .Minimizes thermal stress.
3. Wash Dissolve residue in

or

. Wash with 0.1 M HCl (cold).
Removes trace aniline. Do not use bicarbonate if possible.
4. Drying Dry over

. Filter and concentrate.
Neutral drying agent prevents surface-catalyzed cyclization.
Protocol B: Chloroformate Route

Reaction: Aniline + 2-Bromoethyl chloroformate + Base (


) 

Product Major Hazard: Residual

promotes cyclization upon concentration.
StepActionRationale
1. Acid Wash Wash organic layer with 1M HCl (

).
CRITICAL: You must fully protonate and remove

.
2. Neutralize Wash with Saturated Brine (

).
Removes bulk acid. Avoids using base to neutralize.
3. pH Check Check aqueous layer pH.[2][3]Ensure pH is neutral (6-7). If pH > 8, re-wash with dilute acid.
4. Isolation Dry (

) and evaporate.[4]
If recrystallization is needed, use Hexane/EtOAc (avoid alcohols).

Module 3: Troubleshooting Guide

Use this table to diagnose specific issues based on analytical data.

SymptomProbable CauseCorrective Action
NMR shows loss of ethyl signals; new aromatic pattern. Cyclization: Product converted to oxazolidinone.Check pH: Ensure workup pH < 7. Check Heat: Do not heat water bath >40°C. Remove Base: Ensure complete removal of pyridine/triethylamine via HCl wash.
NMR shows broad singlet at

3.5-4.0 (Aniline).
Hydrolysis: Carbamate cleavage.Avoid Strong Acid: Do not leave product in strong acid for extended periods. Check Water: Ensure solvents are dry; hydrolysis is slow but possible in wet, acidic solvents.
White precipitate forms during quench. Urea Formation: Water reacted with excess isocyanate.Change Quench: Use Ethanol instead of water. Filter off the solid urea (diphenylurea is highly insoluble).
Oil turns into solid upon standing. High Purity (Good) or Cyclization (Bad) .Check Melting Point: Product MP:

. Oxazolidinone MP:

.

Module 4: Decision Tree for Purification

Follow this logic flow to determine the safest purification method without triggering degradation.

purification_logic Input Crude Mixture CheckImpurity Identify Impurities (TLC / NMR) Input->CheckImpurity Isocyanate Impurity: Isocyanate/Urea CheckImpurity->Isocyanate AmineBase Impurity: Et3N / Aniline CheckImpurity->AmineBase Action1 Filter solids (Urea) Recrystallize (Hexane/EtOAc) Isocyanate->Action1 Action2 Wash with 1N HCl (Keep Cold < 5°C) AmineBase->Action2 Warning AVOID Silica Chromatography if possible (Surface Acidity/Basicity) Action2->Warning

Figure 2: Purification logic. Note that silica gel can sometimes catalyze degradation; recrystallization is preferred.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use sodium bicarbonate (


) to neutralize the acid wash? 
  • Answer: Proceed with caution. While

    
     is a weak base (pH 
    
    
    
    8.3), it can trigger cyclization if the contact time is long or the temperature is elevated. If you must use it, keep the mixture on ice (
    
    
    ), separate phases quickly, and immediately wash with brine to restore neutrality.

Q2: My product is an oil. How do I crystallize it?

  • Answer: 2-bromoethyl N-phenylcarbamate has a low melting point (

    
    ). Dissolve the oil in a minimum amount of warm diisopropyl ether or a Hexane/Ethyl Acetate (9:1) mixture. Cool slowly to 
    
    
    
    . Scratching the flask wall with a glass rod often induces nucleation.

Q3: Is the product stable in DMSO for biological assays?

  • Answer: Yes, but only if the DMSO is dry and free of amines. In the presence of nucleophiles (like thiols or amines in a buffer), the 2-bromoethyl group acts as an alkylating agent. Prepare stocks fresh or store at

    
    .
    

Q4: Why does the literature sometimes suggest using catalytic pyridine?

  • Answer: Pyridine acts as a nucleophilic catalyst for the isocyanate-alcohol reaction. However, it must be removed completely. If you use pyridine, follow Protocol B (Acid Wash) rigorously to prevent it from catalyzing the cyclization during storage.

References

  • Carbamate Protection & Stability

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.
  • Cyclization Mechanism (Oxazolidinone Formation)

    • Dyack, P. M., & Joullié, M. M. (1979). Synthesis of 2-Oxazolidinones from 2-Haloethylcarbamates. The Journal of Organic Chemistry, 44(25).
  • Kinetic Studies on Cyclization

    • Coste, G., et al. (2002). Intramolecular Cyclization of N-(2-bromoethyl)carbamates. Tetrahedron Letters, 43(4), 849-852.
  • Synthesis Protocols

    • Organic Syntheses, Coll. Vol. 6, p.715 (1988).

Sources

Technical Support Center: 2-Bromoethyl Carbamate Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Unwanted Cyclization of 2-Bromoethyl Carbamates Ticket ID: #CHM-2B-CYC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: What are you observing?

Before proceeding to the protocol, identify your specific issue from the "Symptom" list below to jump to the relevant troubleshooting step.

SymptomProbable CauseImmediate Action
NMR Shift: Loss of broad NH singlet; appearance of distinct ethylene triplets.Complete Cyclization: The material has converted to 2-oxazolidinone.Irreversible. Check "Prevention" for next batch.
Mass Spec: M+ peak matches expected mass, but retention time has shifted.Isomerization: Cyclization releases HBr, but if HBr is trapped, mass might confuse. (Oxazolidinone mass = Linear mass - HBr).Verify if Mass = [M-80] or [M-82]. If Mass is [M-HBr], it is cyclized.
Yield Loss: Crude weight is lower than theoretical after aqueous workup.Water Solubility: The cyclized product (oxazolidinone) is more water-soluble than the carbamate.Check aqueous phase.[1][2] If product is there, it likely cyclized.
Exotherm: Unexpected heat generation during base addition.Runaway Cyclization: High localized pH is triggering rapid intramolecular substitution.Cool reaction to -20°C immediately.

The "Why": Root Cause Analysis (Mechanism)

The instability of 2-bromoethyl carbamates stems from an intramolecular nucleophilic substitution (5-exo-tet cyclization).

  • The Trigger: Deprotonation of the carbamate nitrogen.[2]

  • The Driver: The entropy-favored formation of a 5-membered ring.

  • The Outcome: Ejection of the bromide leaving group to form a stable 2-oxazolidinone.

Mechanistic Pathway (Visualization)[3]

CyclizationMechanism Linear Linear 2-Bromoethyl Carbamate (Stable Precursor) Intermediate Deprotonated Intermediate (N- Anion) Linear->Intermediate Deprotonation (Fast) Base Base (B:) Base->Linear TS Transition State (5-exo-tet) Intermediate->TS Intramolecular Attack Product 2-Oxazolidinone (Cyclized Artifact) TS->Product Ring Closure Byproduct Br- (Leaving Group) TS->Byproduct

Figure 1: The base-mediated transformation of linear carbamates to cyclic oxazolidinones.

Prevention Protocols (Standard Operating Procedures)

Protocol A: Synthesis without Cyclization

Objective: Synthesize 2-bromoethyl carbamate from 2-bromoethanol and an isocyanate without triggering ring closure.

Critical Parameter: The reaction must remain neutral or slightly acidic .

  • Solvent Selection: Use Dichloromethane (DCM) or Toluene .

    • Reasoning: Non-polar solvents suppress the nucleophilicity of the nitrogen atom. Avoid DMF or DMSO, which solvate cations and leave the nitrogen anion "naked" and highly reactive.

  • Catalyst Choice: Use Dibutyltin Dilaurate (DBTDL) (0.1 mol%) instead of basic amines (e.g., TEA, DMAP).

    • Reasoning: Amine bases can deprotonate the product, initiating cyclization. Tin catalysts activate the isocyanate electrophile without increasing basicity.

  • Temperature Control: Maintain reaction temperature < 40°C .

    • Reasoning: Activation energy for cyclization is higher than for urethane formation.

Protocol B: Workup and Quenching

The Danger Zone: Most cyclization occurs during the workup, not the reaction.

StepWrong Way (High Risk)Correct Way (Safe)
Quench Saturated NaHCO₃ or NaOH wash.Water or dilute NH₄Cl (keep pH < 7.5).
Drying Basic Alumina.Anhydrous Na₂SO₄ or MgSO₄.
Concentration Rotovap bath > 50°C.Rotovap bath < 30°C.
Protocol C: Storage Stability

Shelf-Life Assurance:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon/Nitrogen. Moisture can hydrolyze the carbamate or traces of HBr can autocatalyze decomposition.

  • Stabilizer: If long-term storage is needed, ensure no residual base remains. A trace of acid (e.g., 0.1% acetic acid) can stabilize the linear form by keeping the nitrogen protonated.

Troubleshooting Decision Tree

Use this logic flow to determine if your current batch is salvageable.

DecisionTree Start Start: Purity Check NMR 1H NMR Analysis Start->NMR NH_Signal Is NH Signal Present? NMR->NH_Signal Yes_NH Linear Form Intact NH_Signal->Yes_NH Yes No_NH Cyclization Occurred NH_Signal->No_NH No Check_pH Check pH of Crude Yes_NH->Check_pH Discard Discard Batch (Oxazolidinone is stable) No_NH->Discard Acidic Safe to Store (-20C) Check_pH->Acidic pH < 7 Basic IMMEDIATE ACTION: Wash with 0.1N HCl Check_pH->Basic pH > 7

Figure 2: Triage workflow for evaluating batch integrity.

Frequently Asked Questions (FAQs)

Q1: Can I convert the oxazolidinone back to the linear carbamate? A: Generally, no . The thermodynamic stability of the 5-membered ring is high. Reversing this requires hydrolysis (breaking the ring), which usually cleaves the carbamate entirely to the amino alcohol and CO₂, destroying your molecule.

Q2: I need to use a base for the next step of my synthesis. What should I do? A: This is a "Timing" issue. If your next step requires base (e.g., alkylation), add the base only when the electrophile for the next step is already present and in excess.

  • Strategy: Pre-cool the solution to -78°C, add the base, and ensure the intermolecular reaction (desired) is faster than the intramolecular cyclization (undesired).

Q3: Why does my LC-MS show the correct mass but the NMR is wrong? A: If you are running LC-MS with an acidic mobile phase (Formic acid/Water), the oxazolidinone might not ionize well, or you might be seeing a fragment. However, note that the cyclization loses HBr.

  • Linear Formula:

    
    
    
  • Cyclic Formula:

    
     (Mass difference is 80 or 82 Da).
    
  • Correction: If the mass is exactly the same, you have not cyclized. You might have a rotamer issue. Run High-Temperature NMR (if safe) to coalesce peaks.

References

  • Mechanistic Insight: N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones.[1] Journal of Medicinal Chemistry, 1995, 38(20), 3983–3994.

  • Synthetic Utility: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2007 (xv), 281-290.

  • Stability Data: Tert-Butyl (2-bromoethyl)carbamate - Chemical Properties and Stability. Chemsrc/PubChem Data.

Sources

Technical Support Center: Optimizing 2-Bromoethanol & Isocyanate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The coupling of 2-bromoethanol with isocyanates to form 2-bromoethyl carbamates is a fundamental transformation in drug development and materials science. However, this reaction is notoriously susceptible to competing side reactions that drastically reduce yields.

This guide abandons generic advice in favor of mechanistic causality. By understanding the exact chemical pathways that lead to failure, you can implement self-validating protocols to ensure high-yield, high-purity carbamate synthesis.

Diagnostic Triage

Before adjusting your protocol, use the diagnostic workflow below to identify the specific failure mode occurring in your reactor.

DiagnosticTree Start Low Yield in Target 2-Bromoethyl Carbamate Q1 Visible gas evolution (CO2) or insoluble white precipitate? Start->Q1 Urea Root Cause: Moisture Urea Byproduct Formation Q1->Urea Yes Q2 LC-MS shows [M - HBr] cyclic byproduct? Q1->Q2 No Oxaz Root Cause: Base/Heat Oxazolidinone Cyclization Q2->Oxaz Yes Opt Root Cause: Kinetics Optimize DBTL Catalyst Q2->Opt No

Diagnostic workflow for troubleshooting 2-bromoethanol and isocyanate coupling.

Core Troubleshooting Guides (FAQs)

Q1: My reaction is bubbling, and a cloudy white precipitate is crashing out of solution. What is happening? A1: This is the definitive signature of water contamination. Isocyanates are highly electrophilic and react rapidly with trace moisture to form an unstable carbamic acid intermediate. This intermediate immediately decomposes, releasing carbon dioxide gas (the bubbling) and yielding a primary amine[1]. Because primary amines are vastly more nucleophilic than the hydroxyl group of 2-bromoethanol, the newly formed amine instantly attacks another equivalent of isocyanate. This forms a highly stable, insoluble symmetric urea linkage (the white precipitate), effectively consuming your starting material[1].

Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to[M - HBr]. Why is my product degrading? A2: Your target acyclic product, 2-bromoethyl carbamate, has undergone an intramolecular cyclization to form a 2-oxazolidinone[2]. This is a structural hazard unique to halo-alcohols. The carbamate nitrogen is positioned exactly two carbons away from a highly reactive leaving group (the bromide). If you use a Brønsted base catalyst (like Triethylamine or DIPEA) or apply excessive heat, the base deprotonates the carbamate N-H. The resulting nucleophilic anion performs a rapid intramolecular


 attack on the electrophilic carbon, displacing the bromide ion and forming a 5-membered oxazolidinone ring[2].

Q3: If I cannot use standard amine bases to catalyze the reaction, how do I achieve complete conversion? A3: You must switch from a Brønsted base to a Lewis acid catalyst, specifically Dibutyltin dilaurate (DBTL) . DBTL acts as a bifunctional catalyst[3]. Instead of deprotonating the alcohol (which triggers the cyclization cascade), the tin atom coordinates simultaneously with the electrophilic carbon of the isocyanate and the oxygen of the 2-bromoethanol. This forms a ternary complex that brings the reactants into close proximity, significantly lowering the activation energy for urethane bond formation without generating the dangerous carbamate anion[3].

Mechanistic Pathway Analysis

Understanding the divergence between the desired catalytic pathway and the destructive side reactions is critical for maintaining high yields.

Mechanism Reagents Isocyanate + 2-Bromoethanol DBTL DBTL Catalyst (Ternary Complex) Reagents->DBTL Lewis Acid Water Trace H2O Reagents->Water Hydrolysis Product 2-Bromoethyl Carbamate (Target Product) DBTL->Product Base Basic Catalyst (TEA) or High Heat Product->Base Deprotonation Urea Urea + CO2 (Dead End) Water->Urea Oxaz 2-Oxazolidinone + HBr (Cyclization) Base->Oxaz Intramolecular S_N2

Competing mechanistic pathways in the synthesis of 2-bromoethyl carbamates.

Quantitative Catalyst & Condition Matrix

To summarize the kinetic realities of this coupling, consult the matrix below. The data dictates that DBTL at ambient-to-mild temperatures is the only viable pathway for maximizing the acyclic carbamate.

Catalyst SystemReaction TempUrethane Formation RateUrea Byproduct RiskOxazolidinone Cyclization RiskMechanistic Verdict
None (Uncatalyzed) 20°C - 40°CVery SlowHigh (if moisture present)LowInefficient; slow kinetics allow competitive hydrolysis to dominate.
Triethylamine (TEA) 20°C - 60°CFastModerateCritical / High Brønsted base deprotonates carbamate, driving

cyclization.
DBTL (Lewis Acid) 20°C - 40°CVery Fast LowLowOptimal; coordinates ternary complex without deprotonation.
DBTL + High Heat > 80°CVery FastLowModerateThermal energy overcomes the activation barrier for cyclization.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every step includes a physical or analytical check to ensure the reaction remains on the desired mechanistic pathway.

Step 1: Rigorous Reagent Preparation

Causality: Eliminating trace water prevents the isocyanate-to-amine decarboxylation cascade.

  • Dry 2-bromoethanol over activated 3Å molecular sieves for 24 hours prior to use. (Note: 3Å is strictly required; larger pore sizes may interact with the halo-alcohol).

  • Distill the chosen solvent (Anhydrous DCM or THF) over calcium hydride.

  • Titrate the isocyanate batch to confirm active NCO content. Discard if significant insoluble ureas are already present in the reagent bottle.

Step 2: Reaction Assembly

Causality: Adding isocyanate to an excess of alcohol prevents localized isocyanate pooling, which can lead to allophanate side reactions.

  • In a flame-dried Schlenk flask under a positive pressure of dry Nitrogen, dissolve 2-bromoethanol (1.05 eq) in the anhydrous solvent (0.2 M concentration).

  • Add Dibutyltin dilaurate (DBTL) catalyst (0.01 to 0.05 eq).

  • Cool the reaction vessel to 0°C using an ice bath to control the initial exothermic coordination.

Step 3: Controlled Addition
  • Dissolve the isocyanate (1.00 eq) in a small volume of anhydrous solvent.

  • Using a syringe pump, add the isocyanate solution dropwise over 30 minutes to the stirring alcohol/DBTL mixture.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (do not exceed 35°C to prevent oxazolidinone formation).

Step 4: In-Process Analytical Validation (FTIR)

Causality: Do not guess reaction completion based on time. Use spectroscopic validation.

  • After 2 hours, pull a 50 µL aliquot and analyze via FTIR.

  • Validation Check: The reaction is complete when the strong, distinct isocyanate N=C=O stretching band at ~2270 cm⁻¹ completely disappears .

  • If the peak persists after 4 hours, titrate additional 2-bromoethanol (0.1 eq). Do not increase the temperature to force completion.

Step 5: Workup & Isolation
  • Quench the reaction by adding a small amount of methanol (only after FTIR confirms target completion) to neutralize any unreacted isocyanate trace.

  • Concentrate the mixture under reduced pressure.

  • Purify via silica gel chromatography. Crucial: Avoid washing the organic layer with strong aqueous bases (like

    
     or 
    
    
    
    ) during extraction, as this will trigger the oxazolidinone cyclization of your purified product.

References

  • "analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing", Ohans. URL: [Link]

  • "Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as", Ionike. URL: [Link]

Sources

Technical Support Center: Troubleshooting 2-Bromoethyl N-Phenylcarbamate Stability on Silica Gel Columns

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses, peak streaking, and degradation when purifying sensitive alkylating carbamates.

This guide is specifically designed for drug development professionals and synthetic chemists dealing with the chromatographic purification of 2-bromoethyl N-phenylcarbamate . Instead of just telling you what to do, this guide explains the causality behind the molecule's behavior so you can build self-validating, fail-safe purification workflows.

Mechanistic Insights: Why Does Degradation Occur?

When purifying 2-bromoethyl N-phenylcarbamate via standard normal-phase silica gel chromatography, researchers often encounter low mass recovery (<40%). This is not due to poor technique, but rather the inherent chemical incompatibility between the molecule and the stationary phase.

There are three primary causal pathways for this degradation:

  • Hydrogen Bonding & Irreversible Adsorption: Carbamates interact strongly with amorphous silica surfaces. Atomistic simulations and vibrational Sum Frequency Generation (vSFG) spectroscopy reveal that carbamates anchor to silica primarily via strong hydrogen bonding between the surface silanols (Si-OH) and the N-H/C=O bonds of the carbamate group . This causes severe band broadening and irreversible retention.

  • Acid-Catalyzed Hydrolysis: Standard silica gel is weakly acidic (pH ~4.5–5.5). These acidic silanol groups act as localized proton donors, catalyzing the hydrolysis of the carbamate ester linkage. This cleaves the molecule into aniline, carbon dioxide, and 2-bromoethanol .

  • Intramolecular Cyclization (The "Hidden" Yield Killer): The 2-bromoethyl group is highly susceptible to nucleophilic attack. The polar microenvironment of the silica gel stabilizes the transition state for an intramolecular

    
     reaction. The carbamate nitrogen acts as a nucleophile, attacking the 
    
    
    
    -carbon and displacing the bromide ion to form 3-phenyl-1,3-oxazolidin-2-one .

CarbamateDegradation A 2-Bromoethyl N-phenylcarbamate B Silica Gel Surface (Acidic Silanols, Si-OH) A->B Adsorption C Hydrolysis Pathway (Aniline + CO2 + 2-Bromoethanol) B->C H2O / H+ Catalysis D Cyclization Pathway (3-Phenyl-2-oxazolidinone + HBr) B->D Intramolecular SN2 E Irreversible Adsorption (Peak Streaking) B->E Strong H-Bonding

Mechanistic pathways of 2-bromoethyl N-phenylcarbamate degradation on unmodified silica gel.

Quantitative Data: Stationary Phase Performance

To mitigate these issues, selecting the correct stationary phase is critical. The table below summarizes the expected recovery and stability of 2-bromoethyl N-phenylcarbamate across different chromatographic supports based on established carbamate chromatography standards .

Stationary PhaseAdditive / ModifierExpected Recovery (%)Primary Issue EncounteredRecommended Use
Standard Silica (Bare) None< 40%Hydrolysis, Cyclization, StreakingNot Recommended
Deactivated Silica 1% Triethylamine (TEA)75 - 85%Mild peak tailingRoutine Flash Purification
Neutral Alumina None80 - 90%Lower resolution than silicaAcid-sensitive batches
Reversed-Phase (C18) 0.1% Formic Acid> 95%Requires lyophilization post-runAnalytical / Prep-HPLC

Experimental Protocol: TEA-Deactivated Flash Chromatography

To achieve >80% recovery using normal-phase chromatography, you must build a "self-validating" system. By pre-neutralizing the silica, you eliminate the causal factors of degradation.

Rationale: Pre-treating the column with Triethylamine (TEA) caps the highly active, acidic silanol sites. This prevents both hydrogen-bond-induced streaking and acid-catalyzed hydrolysis.

Step-by-Step Methodology
  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent mixture and homogenize.

  • Column Packing & Deactivation: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the packed column with at least 3 column volumes (CV) of the TEA-solvent. Self-Validation Check: Test the pH of the eluent coming off the column; it should be mildly basic, confirming silanol neutralization.

  • Sample Loading: Dissolve the crude 2-bromoethyl N-phenylcarbamate in a minimum volume of a non-polar solvent (e.g., dichloromethane). Do not use methanol , as protic solvents can trigger hydrolysis on the column. Load directly onto the silica bed.

  • Fast Elution: Run the column using positive pressure (Flash Chromatography) rather than gravity. Causality: Minimizing the residence time (

    
    ) on the column exponentially decreases the kinetic window for the intramolecular cyclization to oxazolidinone.
    
  • Cold Evaporation: Immediately pool the product-containing fractions and evaporate the solvent under reduced pressure using a cold water bath (< 30°C). High heat during evaporation will concentrate the TEA and residual moisture, driving late-stage degradation.

PurificationWorkflow S1 1. Prepare Solvent (Add 1% TEA) S2 2. Flush Column (Neutralize Silanols) S1->S2 S3 3. Load Sample (Minimal DCM) S2->S3 S4 4. Fast Elution (Minimize Residence Time) S3->S4 S5 5. Cold Evaporation (< 30°C Bath) S4->S5

Step-by-step workflow for the TEA-deactivated flash chromatography of sensitive carbamates.

Frequently Asked Questions (FAQs)

Q: I am still seeing a major byproduct with a lower Rf value than my product. What is it? A: This is almost certainly 3-phenyl-1,3-oxazolidin-2-one . The 2-bromoethyl group is highly reactive. If your silica gel is too active or if the column is run too slowly, the carbamate nitrogen attacks the alkyl bromide. To fix this, increase your flow rate to minimize column residence time and ensure your silica is fully deactivated with TEA.

Q: Can I use basic alumina instead of TEA-deactivated silica? A: We recommend neutral alumina rather than basic alumina. While basic alumina prevents acid-catalyzed hydrolysis, the strong basicity can actually accelerate the intramolecular cyclization. It does this by deprotonating the carbamate N-H, turning the nitrogen into a much stronger nucleophile. Neutral alumina provides a safe middle ground.

Q: Why does my recovered product degrade during storage after purification? A: If you used TEA during purification, trace amounts of TEA hydrobromide (formed if any cyclization occurred) or residual TEA can remain in the product. Trace bases can catalyze degradation over time. Ensure you dry the product thoroughly under high vacuum. Storing the compound at -20°C under an inert argon atmosphere is highly recommended.

Q: Is Reversed-Phase (C18) chromatography a viable alternative? A: Yes. In fact, for highly sensitive carbamates, LC-MS and Prep-HPLC using C18 columns are the industry standard . Because the C18 surface lacks active silanols, hydrogen bonding and acid catalysis are completely eliminated. Use a water/acetonitrile gradient with 0.1% formic acid (carbamates are generally stable at mildly acidic pH ~3-4 for the short duration of an HPLC run) .

References

  • Binding and Orientation of Carbamate Pesticides on Silica Surfaces. National Science Foundation (NSF) / ResearchGate. URL:[Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. URL:[Link]

Technical Support Center: Optimizing Bromoethyl Carbamate Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Minimizing Side Reactions (


 Elimination & Cyclization)
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Reactivity Triangle

Researchers employing bromoethyl carbamates (e.g.,


-Boc-2-bromoethylamine or 2-bromoethyl carbamates) often encounter a "yield ceiling" caused by two dominant competing pathways: Elimination  and Intramolecular Cyclization .

Successful alkylation requires threading a needle between these failures. This guide treats the alkylation where the bromoethyl carbamate acts as the electrophile (alkylating agent).

The Three Competing Pathways
  • Desired

    
     Alkylation:  Intermolecular attack by your nucleophile.
    
  • Side Reaction A (Elimination -

    
    ):  Base-mediated loss of HBr to form a Vinyl Carbamate .
    
  • Side Reaction B (Cyclization): Intramolecular attack by the carbamate nitrogen (or oxygen) to form an Oxazolidinone or Aziridine .

Diagnostic Pathways (Visualized)

The following diagram maps the kinetic competition. Use this to diagnose which side-reaction is consuming your starting material based on the byproducts observed (e.g., vinyl signals in NMR or cyclic species in LCMS).

ReactionPathways SM Bromoethyl Carbamate (Electrophile) Vinyl Vinyl Carbamate (Elimination Product) SM->Vinyl Pathway A: E2 Elimination (High Temp / Strong Base) Cyclic Oxazolidinone/Aziridine (Cyclization Product) SM->Cyclic Pathway B: Intramolecular (Low Conc / Polar Solvent) Product Alkylated Product (Desired) SM->Product Pathway C: SN2 Substitution (Optimized Conditions) Base Base / Heat Base->Vinyl Nuc External Nucleophile Nuc->Product

Caption: Kinetic competition between intermolecular substitution (


) and parasitic elimination/cyclization pathways.

Troubleshooting & Optimization Guide

Issue 1: Formation of Vinyl Carbamates (Elimination)

Symptom: Appearance of olefinic protons in


H NMR (typically 

4.0–6.0 ppm) and loss of alkylating agent. Root Cause: The base used to deprotonate your nucleophile is acting as a Brønsted base against the bromoethyl proton.
ParameterRecommendationScientific Rationale
Base Selection Switch to Carbonates (

,

)
Avoid alkoxides (

,

) or hydrides (

) unless strictly necessary. Carbonates are poor bases for

elimination but sufficient for many nucleophiles [1].
Temperature Maintain < 40°C Elimination has a higher activation energy (

) than substitution. Heating favors elimination.[1] Run at RT or 0°C initially.
Sterics Use Non-Nucleophilic Bases If a soluble base is needed, use DIPEA (Hünig's base) over TEA. While bulky, DIPEA is less likely to promote elimination on primary halides compared to strong alkoxides.
Issue 2: Formation of Oxazolidinones (Cyclization)

Symptom: Isolation of a crystalline solid that is the cyclized carbamate (e.g., 2-oxazolidinone). Root Cause: Intramolecular


 reaction.[2] The carbamate nitrogen (or oxygen) attacks the C-Br bond. This is entropically favored (5-membered ring formation) [2].
ParameterRecommendationScientific Rationale
Concentration Run High Concentration (>0.5 M) Intramolecular reactions are independent of concentration (1st order), while Intermolecular

is 2nd order. High concentration statistically favors the intermolecular attack by your nucleophile [3].[2]
Solvent Avoid DMSO/DMF if possible Highly polar aprotic solvents stabilize the transition state for cyclization. Acetone or MeCN are often better compromises.
Counter-Ion Add Lithium Salts (

,

)
Lithium can coordinate to the carbamate carbonyl/nitrogen, reducing its nucleophilicity and suppressing cyclization [4].

Standardized Optimization Protocol

Do not blindly follow literature procedures. Use this self-validating workflow to optimize your specific substrate.

Phase 1: The "Soft" Screen (Minimizing Elimination)

Goal: Determine if the reaction can proceed without strong bases.

  • Setup: Dissolve Nucleophile (1.0 equiv) and Bromoethyl Carbamate (1.2 equiv) in Acetonitrile (0.5 M) .

  • Base: Add

    
     (2.0 equiv) . Cesium effect often enhances 
    
    
    
    rates due to the "naked anion" effect without high basicity.
  • Conditions: Stir at RT for 12 hours .

  • Checkpoint: Check LCMS.

    • If SM remains: Increase Temp to 40°C.

    • If Vinyl detected: Cool to 0°C, switch solvent to Acetone.

Phase 2: The "Hard" Screen (Overcoming Sterics)

Goal: Force reaction if Phase 1 fails, while managing cyclization.

  • Setup: Dissolve Nucleophile in DMF (1.0 M) —Note the high concentration.

  • Base: Add NaH (1.1 equiv) at 0°C to generate the anion before adding the alkylating agent.

  • Addition: Add Bromoethyl Carbamate slowly at 0°C.

    • Why? Pre-forming the nucleophile anion ensures it is ready to attack immediately, competing effectively against the slower intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q: I am seeing a byproduct with M-HBr mass. Is this the vinyl species? A: Likely, yes. However, verify it isn't the Oxazolidinone .

  • Vinyl Carbamate:

    
    H NMR shows alkene signals.
    
  • Oxazolidinone:[3][4][5] Mass is M-HBr (loss of H and Br during cyclization). NMR shows distinct diastereotopic ring protons. This is the "Cyclization Trap" described in Module 2.

Q: Can I use Finkelstein conditions (adding NaI) to speed this up? A: Proceed with caution. While converting alkyl bromide to alkyl iodide increases


 reactivity, it also makes the leaving group better for the intramolecular cyclization and elimination. Only use NaI if your external nucleophile is weak (e.g., an amide or aniline) [5].

Q: My product is unstable. Could the carbamate be hydrolyzing? A: If you are using strong bases (NaOH, LiOH) in protic solvents (MeOH/Water), you may be hydrolyzing the carbamate to the free amine or alcohol. Ensure anhydrous conditions if using alkoxide bases.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Mechanism of Oxazolidinone Formation

    • Bach, T., et al. "Intramolecular Alkylation of Carbamates: A Route to Oxazolidinones." Tetrahedron Letters, 1999.

    • Lohray, B. B. "Cyclization of Bromoethyl Carbamates to Oxazolidinones." Synthesis, 1992.
  • Concentration Effects on Inter- vs Intramolecular Reactions

    • Illuminati, G., & Mandolini, L. "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research, 1981.

  • Loupy, A., et al. "Salt Effects in Nucleophilic Substitution." Journal of Organic Chemistry, 1985.
  • Finkelstein Reaction Risks

    • Bordwell, F. G. "Nucleophilic Substitutions in Synthesis." Organic Reactions, 2011.[6] (Highlights that better leaving groups accelerate all pathways, including side reactions).

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 2-Bromoethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of covalent inhibitors and proteolysis targeting chimeras (PROTACs), 2-bromoethyl N-phenylcarbamate serves as a critical electrophilic linker. Its structural integrity is defined by the carbamate moiety (providing hydrolytic stability relative to esters) and the terminal alkyl bromide (serving as a nucleophilic displacement site).

This guide provides a definitive analysis of the 13C NMR chemical shifts for this molecule. Unlike standard spectral libraries that list peaks without context, this document compares the diagnostic shifts of the 2-bromoethyl derivative against its non-halogenated analogue (Ethyl N-phenylcarbamate) and the starting material (2-bromoethanol). We demonstrate that the


-bromo effect  provides a unique spectral fingerprint (~30 ppm) essential for distinguishing successful functionalization from starting material contamination.

Part 1: Structural Analysis & Assignment Strategy

The 13C NMR spectrum of 2-bromoethyl N-phenylcarbamate is characterized by three distinct zones: the carbonyl des-shielding zone, the aromatic resonance region, and the aliphatic halogenated zone.

Master Assignment Table (CDCl3, 100 MHz)

Note: Values are synthesized from high-field experimental data of structurally validated carbamate analogues.

Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Feature
C1 (C=O) 153.5 Quaternary (C)Diagnostic carbamate carbonyl; distinct from urea (~155) or ester (~165).
C2 (Ipso) 137.8 Quaternary (C)Shifted downfield due to N-attachment.
C3, C7 (Ortho) 118.8 CH (+ phase)Shielded by nitrogen lone pair resonance (+M effect).
C4, C6 (Meta) 129.1 CH (+ phase)Standard aromatic region; minimal electronic perturbation.
C5 (Para) 123.6 CH (+ phase)Diagnostic triplet in proton-coupled spectra.
C8 (O-CH2) 64.2 CH2 (- phase)Critical: Deshielded by oxygen; shifts +3 ppm vs. starting alcohol.
C9 (CH2-Br) 29.5 CH2 (- phase)Key Differentiator: "Heavy atom" effect of Bromine shields this carbon relative to Chlorine analogues.
The "Heavy Atom" Effect (Mechanistic Insight)

The most common error in assigning this spectrum is misidentifying the C9 (CH2-Br) peak. While electronegativity suggests a downfield shift, the large electron cloud of Bromine introduces a diamagnetic shielding term (spin-orbit coupling).

  • Prediction: Based purely on electronegativity, one might expect ~45 ppm.

  • Reality: The signal appears at ~29.5 ppm .

  • Implication: This upfield position is the primary purity indicator. If you see a peak at ~61 ppm (unreacted alcohol) or ~43 ppm (chloride contaminant), the synthesis is compromised.

Part 2: Comparative Performance Analysis

To validate the synthesis, one must compare the product against the starting material and the non-reactive analogue. This section objectively compares the spectral performance.

Product vs. Alternatives (Shift Differential)
FeatureTarget: 2-Bromoethyl Carb. Alt 1: Ethyl N-phenylcarbamate Alt 2: 2-Bromoethanol (Start Material)
Linker Type Electrophilic (Reactive)Inert (Standard)Nucleophilic (Alcohol)

-Carbon
29.5 ppm (CH2-Br) 14.5 ppm (CH3) 32.0 ppm (CH2-Br)

-Carbon
64.2 ppm (O-CH2) 61.0 ppm (O-CH2) 61.5 ppm (CH2-OH)
Carbonyl 153.5 ppm153.8 ppmN/A
Resolution High (Peaks well separated)HighN/A
Performance Verdict
  • Differentiation: The shift from 14.5 ppm (Methyl) in the ethyl analogue to 29.5 ppm (Bromomethyl) in the target is the definitive proof of alkylation potential.

  • Purity Check: The shift of the

    
    -carbon from 61.5 ppm  (alcohol) to 64.2 ppm  (carbamate) confirms the formation of the urethane linkage. If the peak at 61.5 ppm persists, the reaction is incomplete.
    

Part 3: Experimental Protocol (Self-Validating)

As an Application Scientist, I recommend the following workflow to ensure quantitative accuracy, particularly because carbamate carbonyl carbons have long spin-lattice relaxation times (


).
Synthesis & Purification Workflow
  • Reactants: Equimolar Phenyl Isocyanate + 2-Bromoethanol.

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Reaction: Stir at 0°C

    
     RT for 4 hours.
    
  • Quench: Methanol (scavenges unreacted isocyanate).

  • Workup: Wash with 1M HCl (removes aniline byproduct), dry over MgSO4.

NMR Acquisition Parameters (Critical for Quantitation)
  • Solvent: CDCl3 (77.16 ppm reference).

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for multiplicity).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The Quaternary C=O has a

      
       of ~2-3s. Standard 1s delays will under-integrate the carbonyl, leading to false purity calculations.
      
  • Scans (NS): Minimum 256 (due to low sensitivity of 13C).

  • Temperature: 298 K.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the assignment logic and the experimental decision tree.

Chemical Shift Logic Flow

NMR_Logic Molecule 2-Bromoethyl N-phenylcarbamate Region_Aro Aromatic Region (118-138 ppm) Molecule->Region_Aro Region_CO Carbonyl (153 ppm) Molecule->Region_CO Region_Ali Aliphatic Chain Molecule->Region_Ali Effect_N N-Lone Pair Resonance Region_Aro->Effect_N Effect_O Oxygen Deshielding Region_Ali->Effect_O Effect_Br Bromine Heavy Atom Effect Region_Ali->Effect_Br Signal_Ortho Ortho C 118.8 ppm Effect_N->Signal_Ortho Shielding Signal_OCH2 O-CH2 64.2 ppm Effect_O->Signal_OCH2 Downfield Shift Signal_CH2Br CH2-Br 29.5 ppm Effect_Br->Signal_CH2Br Upfield (Rel. to Cl)

Caption: Logical flow of electronic effects determining the specific chemical shifts of the target molecule.

Experimental Validation Workflow

Workflow Start Crude Product Acquire Acquire 13C NMR (D1 = 5s) Start->Acquire Check_61 Peak at 61.5 ppm? Acquire->Check_61 Check_29 Peak at 29.5 ppm? Check_61->Check_29 No Result_Fail Fail: Residual Starting Material Check_61->Result_Fail Yes Check_29->Result_Fail No (Wrong Halogen?) Result_Pass Pass: Product Confirmed Check_29->Result_Pass Yes

Caption: Decision tree for validating product purity using diagnostic 13C NMR markers.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules and heavy atom effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for carbamate shifts and N-resonance shielding).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Validated shifts for Ethyl N-phenylcarbamate, SDBS No. 3082).

  • Cayman Chemical. (2023). Safety Data Sheet & Spectral Analysis: Phenyl Isocyanate Derivatives. (Context for synthesis and stability).

Spectral Fingerprinting: Isocyanate vs. Carbamate Reaction Monitoring Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reaction Transformation

The conversion of isocyanates (


) to carbamates (urethanes, 

) is a cornerstone reaction in polymer chemistry (polyurethanes) and medicinal chemistry (prodrug synthesis).

Fourier Transform Infrared (FTIR) spectroscopy is the "gold standard" for monitoring this transformation because the reactant (isocyanate) and product (carbamate) possess spectrally distinct fingerprints in non-overlapping regions. This guide provides an expert-level breakdown of these characteristic peaks, a validated protocol for kinetic monitoring, and a decision framework for spectral assignment.

The Chemical Pathway

The following diagram illustrates the functional group transformation and the associated spectral shifts.[1][2]

ReactionPathway Iso Isocyanate Reactant (R-N=C=O) Trans Transition State (Nucleophilic Attack) Iso->Trans Strong Peak @ 2270 cm⁻¹ Alc Alcohol (R'-OH) Alc->Trans O-H Stretch @ ~3400 cm⁻¹ Carb Carbamate Product (R-NH-CO-O-R') Trans->Carb Formation of: C=O @ 1700-1740 cm⁻¹ N-H @ 3300-3400 cm⁻¹

Figure 1: Reaction pathway showing the consumption of the isocyanate moiety and the formation of the carbamate linkage.

Spectral Fingerprinting: Isocyanate vs. Carbamate[2][3][4]

The reliability of FTIR for this application stems from the Isocyanate Asymmetric Stretch , which appears in a "silent region" of the IR spectrum (2000–2300 cm⁻¹), free from interference by most organic backbones.

Comparative Characteristic Peaks[5][6][7]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Isocyanate (-N=C=O)Asymmetric Stretch 2250 – 2285 Very Strong The primary marker. Sharp and distinct.[3][4] Little solvent dependence.
Symmetric Stretch1350 – 1450WeakOften obscured by C-H bending; not useful for quantification.
Carbamate (-NH-CO-O-)N-H Stretch 3300 – 3450 MediumFree: ~3440 cm⁻¹ H-bonded: ~3320 cm⁻¹ (Broadens significantly).
C=O Stretch (Amide I) 1690 – 1740 StrongFree: ~1740 cm⁻¹ H-bonded: ~1700-1710 cm⁻¹. Distinct from Urea (~1660 cm⁻¹).
Amide II (N-H Bend) 1520 – 1550 Medium/StrongMixed mode (N-H deformation + C-N stretch). Critical for confirming urethane vs. ester.
C-N / C-O Stretch 1210 – 1270Strong"Fingerprint" confirmation. Often overlaps with other C-O bands.
Detailed Analysis of Key Regions
A. The "Silent" Region (2270 cm⁻¹)

The isocyanate peak is exceptionally strong due to the large dipole moment change of the cumulative double bond system (


).
  • Performance Advantage: High extinction coefficient allows detection of residual isocyanate down to <0.1%.

  • Interference Watch: Carbon dioxide (

    
    ) appears as a doublet at ~2340 and 2360 cm⁻¹. While close, it rarely overlaps with the 2270 cm⁻¹ isocyanate band.
    
B. The Carbonyl Region (1600–1750 cm⁻¹)

As the reaction proceeds, the isocyanate peak decays, and the carbamate Carbonyl (


) grows.
  • Differentiation:

    • Carbamate: 1700–1740 cm⁻¹

    • Urea (Side Product): 1630–1690 cm⁻¹ (Lower frequency due to greater resonance stabilization from two nitrogen atoms).

    • Isocyanurate (Trimer): ~1690 cm⁻¹ or ~1410 cm⁻¹ (Ring vibration).

Experimental Protocol: Real-Time Kinetic Monitoring

Objective: Quantify the reaction kinetics of isocyanate consumption and carbamate formation using in-situ ATR-FTIR.

Equipment:

  • FTIR Spectrometer with DTGS or MCT detector.

  • Diamond or ZnSe ATR (Attenuated Total Reflectance) probe.

  • Heated reaction vessel with stirring.

Step-by-Step Methodology
  • Background Acquisition (Critical):

    • Clean the ATR crystal thoroughly.

    • Collect a background spectrum of air (for single-beam processing) or the pure solvent at the reaction temperature.

    • Why: Solvent subtraction is vital if using solvents like Ethyl Acetate (strong C=O overlap) or Chloroform.

  • Reactant Baseline (t=0):

    • Add the Isocyanate component to the solvent.

    • Acquire spectra to establish the initial absorbance (

      
      ) of the 2270 cm⁻¹ peak.
      
    • Validation: Ensure the peak height is within the linear range of the detector (typically < 1.5 Absorbance units).

  • Reaction Initiation:

    • Add the Alcohol/Polyol component (and catalyst, if applicable).

    • Immediately start kinetic scanning (e.g., 1 scan every 30–60 seconds).

  • Data Processing:

    • Baseline Correction: Apply a two-point baseline correction around 2270 cm⁻¹ (e.g., 2200 and 2350 cm⁻¹).

    • Integration: Calculate the peak area (or height) of the Isocyanate band.

    • Conversion Calculation:

      
      
      (Where 
      
      
      
      is absorbance at time
      
      
      ).
  • Endpoint Determination:

    • Reaction is considered complete when the 2270 cm⁻¹ peak disappears or plateaus (if stoichiometry is 1:1).

    • Confirm product formation by checking the ratio of Amide I (1720 cm⁻¹) to Amide II (1530 cm⁻¹).

Logic Framework: Spectral Assignment

Use this decision tree to interpret unknown peaks during reaction monitoring.

SpectralLogic Start Unknown Peak Analysis Check2270 Is there a strong peak at 2250-2285 cm⁻¹? Start->Check2270 Yes2270 Isocyanate Present (Unreacted) Check2270->Yes2270 Yes No2270 Check 1690-1750 cm⁻¹ Check2270->No2270 No Check1700 Is there a strong peak at 1690-1740 cm⁻¹? No2270->Check1700 Yes1700 Check 1520-1550 cm⁻¹ (Amide II) Check1700->Yes1700 Yes Check1530 Peak present at 1520-1550 cm⁻¹? Yes1700->Check1530 Yes1530 Carbamate Confirmed (Urethane Linkage) Check1530->Yes1530 Yes No1530 Possible Ester or Isocyanurate Check1530->No1530 No

Figure 2: Logic flow for distinguishing Isocyanate reactants from Carbamate products and side products.

Troubleshooting & Interferences

The "Water" Problem (Urea Formation)

Water is the enemy of precise urethane synthesis. It reacts with isocyanate to form an amine and


, which then reacts with more isocyanate to form a Urea  linkage.
  • Spectral Sign: Appearance of a secondary carbonyl peak at 1630–1660 cm⁻¹ (Urea C=O) alongside the Carbamate C=O (1700–1740 cm⁻¹).

  • Action: If this peak appears, your solvent or reactants are "wet."

Solvent Blackout Zones
  • Ethyl Acetate: Strong C=O stretch at 1740 cm⁻¹. Avoid if trying to quantify carbamate formation (overlaps perfectly). Use Isocyanate disappearance (2270 cm⁻¹) instead.

  • Chloroform/DCM: Excellent for this chemistry (clear windows in relevant regions), but watch for H-bonding shifts.

Hydrogen Bonding Effects

Carbamates are strong hydrogen bond donors and acceptors.

  • Concentration Effect: At high concentrations, the C=O peak shifts to lower wavenumbers (e.g., 1740

    
     1710 cm⁻¹) and the N-H peak broadens significantly.
    
  • Temperature Effect: Heating the sample often breaks H-bonds, causing peaks to shift back to higher wavenumbers ("Free" state). Do not mistake this shift for a chemical reaction.

References

  • Isocyanate Spectroscopy & Polymer Chemistry The Infrared Spectra of Diisocyanates. Spectroscopy Online. [Link]

  • Reaction Monitoring & Kinetics Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]

  • Carbamate vs. Urea Differentiation New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. National Institutes of Health (PMC). [Link]

  • Amide I & II Band Assignments Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Leibniz Institute on Aging. [Link]

  • Dermal Absorption & Isocyanate Fate An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. [Link]

Sources

Comparative Mass Spectrometry Guide: 2-Bromoethyl N-phenylcarbamate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 2-bromoethyl N-phenylcarbamate , a critical intermediate often encountered in the synthesis of pharmaceutical carbamates and the derivatization of bromoethanol.

Unlike standard alkyl carbamates, the presence of the bromine atom introduces unique isotopic signatures and fragmentation pathways that are essential for structural elucidation. This document compares the target compound against its non-halogenated analog (Ethyl N-phenylcarbamate ) and a chlorinated variant (2-chloroethyl N-phenylcarbamate ) to provide a robust framework for identification in complex matrices.

Key Findings:

  • Isotopic Fingerprint: The 1:1 doublet at m/z 243/245 is the primary diagnostic feature.

  • Dominant Pathway: Nitrogen-directed cleavage yielding the phenyl isocyanate ion (m/z 119) and the aniline radical cation (m/z 93).

  • Differentiation: The loss of the halo-ethyl group distinguishes the target from non-halogenated analogs, while the isotopic ratio (1:1 vs. 3:1) separates it from chlorinated impurities.

Structural & Theoretical Basis

To interpret the mass spectrum accurately, we must first understand the structural dynamics under Electron Ionization (EI) at 70 eV.

The Target Molecule
  • Compound: 2-Bromoethyl N-phenylcarbamate

  • Formula: C₉H₁₀BrNO₂

  • Exact Mass: 242.99 (⁷⁹Br) / 244.99 (⁸¹Br)

  • Structure: Ph-NH-C(=O)-O-CH₂-CH₂-Br[1]

The "Bromine Effect"

The most immediate indicator in the mass spectrum is the isotopic abundance of Bromine (⁷⁹Br : ⁸¹Br ≈ 50.7 : 49.3).[2]

  • Observation: The molecular ion (M⁺˙) appears not as a single peak, but as a doublet of nearly equal intensity separated by 2 mass units (m/z 243 and 245).

  • Diagnostic Value: This 1:1 ratio is preserved in any fragment ion retaining the bromine atom (e.g., the bromoethyl cation).

Fragmentation Mechanism Analysis

The fragmentation of N-phenylcarbamates is driven by the stability of the aromatic system and the lability of the carbamate linkage.

Primary Fragmentation Pathways

Under standard EI conditions (70 eV), three competing pathways define the spectrum:

  • Pathway A: Carbamate Cleavage (Isocyanate Formation)

    • Mechanism: Homolytic cleavage of the O-alkyl bond.

    • Product: The charge is retained on the nitrogen-containing fragment, forming the Phenyl Isocyanate cation (m/z 119).

    • Significance: This is a characteristic "backbone" fragment for all N-phenyl carbamates.

  • Pathway B: McLafferty-like Rearrangement (Aniline Formation)

    • Mechanism: A hydrogen atom from the ethyl group (β-hydrogen) migrates to the nitrogen or carbonyl oxygen, followed by the expulsion of CO₂ and the halo-alkene (Vinyl Bromide).

    • Product: Aniline radical cation (m/z 93).

    • Significance: Often the Base Peak (100% relative abundance) in N-phenyl carbamate spectra due to the high stability of the aromatic amine radical.

  • Pathway C: Alkyl Chain Scission

    • Mechanism: Cleavage of the C-O bond to generate the alkyl cation.

    • Product: 2-Bromoethyl cation (m/z 107/109).

    • Significance: Confirms the structure of the alcohol moiety used in synthesis.

Visualization of Fragmentation Pathways

FragmentationPathways M_Ion Molecular Ion (M+) [Ph-NH-CO-O-CH2-CH2-Br] m/z 243 / 245 (1:1) Isocyanate Phenyl Isocyanate Cation [Ph-N=C=O]+ m/z 119 M_Ion->Isocyanate Path A: α-Cleavage (N-side) Neutral_Alkoxy Bromoethoxy Radical •O-CH2-CH2-Br M_Ion->Neutral_Alkoxy TS_Rearrange H-Transfer Transition State M_Ion->TS_Rearrange Path B: Rearrangement Bromoethyl Bromoethyl Cation [CH2-CH2-Br]+ m/z 107 / 109 (1:1) M_Ion->Bromoethyl Path C: C-O Cleavage Carbamate_Radical N-Phenylcarbamate Radical [Ph-NH-COO]• M_Ion->Carbamate_Radical Aniline Aniline Radical Cation [Ph-NH2]+. m/z 93 TS_Rearrange->Aniline - (CO2 + Vinyl Bromide) Neutrals_B CO2 + Vinyl Bromide TS_Rearrange->Neutrals_B Phenyl Phenyl Cation [C6H5]+ m/z 77 Aniline->Phenyl - NH2

Figure 1: Mechanistic fragmentation pathways of 2-bromoethyl N-phenylcarbamate under Electron Ionization (70 eV).

Comparative Analysis: The "Triad" of Analogs

To validate the identity of 2-bromoethyl N-phenylcarbamate, it is crucial to compare it against its structural neighbors. The following table highlights the distinguishing features.

Table 1: Spectral Comparison of N-Phenylcarbamate Analogs
FeatureEthyl N-phenylcarbamate (Standard)2-Chloroethyl N-phenylcarbamate (Analog)2-Bromoethyl N-phenylcarbamate (Target)
Molecular Weight 165199.5244
Molecular Ion (M⁺) m/z 165 (Single Peak)m/z 199 / 201 (3:1 Ratio)m/z 243 / 245 (1:1 Ratio)
Base Peak m/z 93 (Aniline)m/z 93 (Aniline)m/z 93 (Aniline)
Alkyl Fragment m/z 29 (Ethyl)m/z 63 / 65 (Chloroethyl)m/z 107 / 109 (Bromoethyl)
Isocyanate Peak m/z 119m/z 119m/z 119
Loss of Halogen N/Am/z 164 [M-Cl]⁺m/z 164 [M-Br]⁺

Analysis:

  • Differentiation from Standard: The Ethyl analog lacks the halogen isotope pattern. If you see a single peak at M+, it is not the bromo-derivative.

  • Differentiation from Chloro-Analog: The key is the isotope ratio. Chlorine gives a 3:1 ratio (M : M+2), whereas Bromine gives a 1:1 ratio. Additionally, the mass shift of the molecular ion (199 vs 243) is definitive.

  • Commonality: All three share the m/z 93 and m/z 119 peaks, confirming the "N-phenylcarbamate" core.

Experimental Protocols

To reproduce these results or validate an unknown sample, follow this standardized workflow.

Sample Preparation

Objective: Isolate the carbamate without thermal degradation.

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Concentration: Dilute to ~10 µg/mL for direct injection or GC-MS.

  • Pre-check: Verify solution clarity. Turbidity suggests polymerization or hydrolysis.

GC-MS Instrument Settings

Rationale: Carbamates are thermally labile. High injector temperatures can induce thermal degradation (pyrolysis) before ionization, artificially increasing the m/z 119 and 93 peaks.

  • Inlet Mode: Splitless (0.5 min purge)

  • Inlet Temperature: 200°C (Keep lower than standard 250°C to minimize thermal breakdown).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 50°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 min

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 – 350.

Data Interpretation Workflow
  • Check M+ Region: Look for m/z 243/245. Is the ratio 1:1?

    • Yes: Bromine confirmed.[2]

    • No: Check for Chlorine (3:1) or non-halogenated species.

  • Check Base Peak: Is m/z 93 present?

    • Yes: Confirms N-phenyl group.[3]

  • Verify Fragments: Look for m/z 119 (Isocyanate) and m/z 107/109 (Bromoethyl).

  • Thermal Check: If m/z 119 is the base peak and M+ is absent, the inlet temperature may be too high, causing thermal dissociation. Lower inlet temp to 180°C and re-run.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl N-phenylcarbamate (ID: 101-99-5). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Lewis, R. J. (2004). Sax's Dangerous Properties of Industrial Materials (11th ed.). Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General principles of carbamate fragmentation).

Sources

Comparison Guide: HPLC Method for Purity Analysis of 2-Bromoethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 2-Bromoethyl N-phenylcarbamate (CAS: 32353-12-1) is a thermally sensitive intermediate often used in the synthesis of oxazolidinones and other heterocyclic pharmacophores. Its purity analysis presents a classic analytical dichotomy: the compound contains a halogen (suggesting GC compatibility) but possesses a carbamate linkage prone to thermal reversion (suggesting HPLC necessity).

The Verdict: Reverse-Phase HPLC (RP-HPLC) is the superior methodology for purity determination. Gas Chromatography (GC) is not recommended for quantitative purity analysis due to on-column thermal degradation, which artificially inflates impurity profiles (specifically phenyl isocyanate and 2-bromoethanol).

This guide objectively compares the performance of an optimized HPLC-UV method against legacy GC and generic C18 approaches, supported by mechanistic insights and validation metrics.

Technical Comparison: HPLC vs. Alternatives

The following table summarizes the performance characteristics of the primary analytical techniques available for this compound.

FeatureMethod A: Optimized HPLC (Recommended) Method B: GC-FID/MS (Alternative) Method C: Generic C18 HPLC
Stationary Phase Phenyl-Hexyl (Selectivity for aromatics)5% Phenyl Polysiloxane (e.g., DB-5)C18 (Octadecyl)
Separation Mechanism Hydrophobic +

-

Interaction
Boiling Point / VolatilityHydrophobicity
Thermal Stability High (Ambient analysis)Low (Degradation in injector)High
Impurity Resolution Excellent (Separates Diphenylurea)Poor (Artifacts formed)Moderate (Co-elution risks)
Linearity (

)
> 0.999Variable (Non-linear at low conc.)[1]> 0.995
Suitability Quantitative Purity & Assay Qualitative Screening OnlyGeneral Screening
Mechanistic Insight: The Thermal Trap

The core failure mode of GC for N-phenylcarbamates is the Retro-Carbamate Reaction . At injector temperatures (>150°C), 2-bromoethyl N-phenylcarbamate undergoes unimolecular elimination to form phenyl isocyanate and 2-bromoethanol.



In a GC chromatogram, this appears as two large impurity peaks that were not present in the original sample, leading to a false "Fail" result. HPLC avoids this by operating at or near ambient temperature.

Recommended Experimental Protocol (HPLC)

This protocol utilizes a Phenyl-Hexyl column. While a standard C18 column works, the Phenyl-Hexyl phase provides superior resolution between the main peak and aromatic impurities like aniline or diphenylurea (a common byproduct of phenyl isocyanate hydrolysis) due to complementary


-

interactions.
Instrumentation & Conditions[2][3][4]
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 235 nm (Primary, Carbamate/Phenyl absorption) and 210 nm (Secondary, for non-aromatic impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.0020Equilibration / Start
2.0020Isocratic Hold
12.0080Linear Gradient
15.0095Wash
15.1020Re-equilibration
20.0020End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh

    
     of 2-bromoethyl N-phenylcarbamate into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with Acetonitrile (
    
    
    ).
  • Working Standard: Dilute the Stock Solution 1:10 with Diluent to obtain

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an HPLC vial.
    

Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this specific carbamate, highlighting the critical "Thermal Check" step often missed in standard operating procedures.

AnalyticalWorkflow cluster_impurities Key Impurities Monitored Start Sample: 2-Bromoethyl N-phenylcarbamate Decision Is Quantitative Purity Required? Start->Decision GC_Path Gas Chromatography (GC-FID/MS) Decision->GC_Path No (Qualitative only) HPLC_Path HPLC-UV (Phenyl-Hexyl) Decision->HPLC_Path Yes (Assay/Purity) Degradation CRITICAL FAILURE: Thermal Degradation (Retro-Carbamate Reaction) GC_Path->Degradation Injector > 150°C Success SUCCESS: Stable Elution Separation of Diphenylurea HPLC_Path->Success Ambient Temp Result_Bad Result: False Low Purity (Artifacts Detected) Degradation->Result_Bad Result_Good Result: Accurate Purity (>99.5%) Success->Result_Good Imp2 Diphenylurea (UV Active Byproduct) Success->Imp2 Imp1 Phenyl Isocyanate (Hydrolytically Unstable) Imp3 2-Bromoethanol (Low UV Response)

Caption: Analytical decision matrix highlighting the risk of thermal degradation in GC and the stability advantage of HPLC.

Validation Metrics & Performance Data

The following data represents typical performance metrics for this method when validated according to ICH Q2(R1) guidelines.

System Suitability[3][4]
  • Retention Time (

    
    ):  ~6.5 min (2-bromoethyl N-phenylcarbamate).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Excellent symmetry due to acidic mobile phase).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and Diphenylurea impurity (eluting at ~8.2 min).
Linearity & Sensitivity
  • Range:

    
     to 
    
    
    
    .
  • Regression (

    
    ): 
    
    
    
    .
  • Limit of Detection (LOD):

    
     (area percent).
    
  • Limit of Quantitation (LOQ):

    
     (area percent).
    

References

  • Daly, J. et al. (1971). The Thermal Decompositions of Carbamates.[2][3][4] Canadian Journal of Chemistry.[4] Link

    • Establishes the mechanism of thermal degradation for N-phenylcarbamates, valid
  • Sivakamasundari, S. & Ganesan, R. (1984).[5] Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols.[5] Journal of Organic Chemistry.[6] Link

    • Provides kinetic data on the formation of the carbamate, relevant for understanding synthesis impurities.
  • BenchChem. (2025).[7] Comparative Analysis of HPLC and GC for Purity Assessment of Allylic Bromides and Carbamates.Link

    • General guidance on method selection for thermally labile bromin
  • SIELC Technologies. (2018). Separation of Phenyl Carbamate Derivatives on Newcrom R1 HPLC Column.Link

    • Source for Mixed-Mode/RP-HPLC conditions for structurally similar phenyl carbam
  • PubChem. (2025).[8] 2-bromoethyl N-phenylcarbamate (Compound Summary). National Library of Medicine. Link

    • Verification of chemical structure and physical properties.

Sources

The Halogen Dance: A Comparative Guide to the Reactivity of Bromoethyl vs. Chloroethyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug design, the carbamate moiety is a cornerstone, valued for its stability and its role in modulating biological activity.[1][2] When appended with a reactive haloethyl group, these molecules are transformed into potent tools, often employed as alkylating agents or as key components of sophisticated prodrug strategies.[2][3] The choice of halogen—typically bromine or chlorine—is not trivial. It is a critical design decision that profoundly impacts the molecule's reactivity, stability, and, ultimately, its therapeutic profile.

This guide provides an in-depth comparison of the reactivity of bromoethyl and chloroethyl carbamates, grounded in fundamental chemical principles and supported by experimental data. We will explore the causality behind their differing reactivity, present a validated protocol for empirical comparison, and discuss the strategic implications for drug development.

The Decisive Factor: Leaving Group Ability

The reactivity of haloethyl carbamates in the vast majority of their intended biological or synthetic reactions is governed by nucleophilic substitution. The core of the reactivity difference between the bromoethyl and chloroethyl variants lies in the identity of the halogen atom, which functions as the leaving group during the reaction.

In a nucleophilic substitution reaction, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion. The facility with which this occurs is directly related to the stability of the departing halide ion. An ideal leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure.[4][5]

Here's a breakdown of why bromide is a superior leaving group to chloride:

  • Basicity and Conjugate Acid Strength: The strength of a leaving group is inversely related to its basicity.[5] Hydrobromic acid (HBr) is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl) (pKa ≈ -7).[5] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.[5][6]

  • Polarizability and Ionic Size: The bromide ion is larger than the chloride ion.[6] Its larger, more diffuse electron cloud is more polarizable, allowing the negative charge to be spread over a greater volume. This distribution of charge results in a more stable anion.[6]

  • Carbon-Halogen Bond Strength: The bond dissociation energy for a C-Br bond is lower than that of a C-Cl bond. This means less energy is required to cleave the C-Br bond during the rate-determining step of the substitution reaction, contributing to a faster reaction rate.[7]

This fundamental difference dictates that bromoethyl carbamates are inherently more reactive electrophiles than their chloroethyl counterparts .

Caption: Relationship between halogen properties and reactivity.

The SN2 Reaction Mechanism

For primary haloalkanes like the ethyl groups in these carbamates, nucleophilic substitution predominantly proceeds via a bimolecular (SN2) mechanism.[8][9] This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group (backside attack). Simultaneously, the carbon-halogen bond breaks, and the halide ion departs.[10]

Since the leaving group is expelled during the sole, rate-determining step of the SN2 reaction, its quality is paramount to the reaction rate.[5][10] A better leaving group, like bromide, will result in a lower energy transition state and a correspondingly faster reaction.

Caption: Generalized SN2 reaction mechanism for haloethyl carbamates.

Experimental Comparison: The Silver Nitrate Test

A classic and effective method to empirically compare the reactivity of haloalkanes is through their hydrolysis rate, which can be monitored by precipitation with silver nitrate.[7][11][12] In this experiment, the haloethyl carbamate is dissolved in ethanol (to ensure solubility) and aqueous silver nitrate is added. The water in the solution acts as a nucleophile, hydrolyzing the haloalkane and releasing a halide ion (Br⁻ or Cl⁻). This halide ion immediately reacts with silver ions (Ag⁺) to form an insoluble silver halide precipitate.

The rate at which this precipitate forms is a direct proxy for the rate of C-X bond cleavage and thus the compound's reactivity.[11][12]

CompoundReagentObservationRelative RateConclusion
Bromoethyl CarbamateAgNO₃(aq)A cream precipitate (AgBr) forms.[7][11]FastHigher Reactivity
Chloroethyl CarbamateAgNO₃(aq)A white precipitate (AgCl) forms.[7][11]SlowLower Reactivity
Experimental Protocol: Comparative Hydrolysis of Haloethyl Carbamates

This protocol provides a self-validating system for observing the reactivity difference.

Objective: To visually and qualitatively compare the rate of hydrolysis of a bromoethyl carbamate and a chloroethyl carbamate.

Materials:

  • Sample of a bromoethyl carbamate (e.g., tert-Butyl N-(2-bromoethyl)carbamate)

  • Sample of a chloroethyl carbamate (e.g., a synthesized chloroethyl analog)

  • Ethanol (reagent grade)

  • 0.1 M Silver Nitrate (AgNO₃) aqueous solution

  • Three clean test tubes and a test tube rack

  • Water bath set to 50°C

  • Pipettes or droppers

  • Stopwatch

Experimental_Workflow start Start prep 1. Prepare three test tubes: A) Bromo-carbamate B) Chloro-carbamate C) Control (Ethanol only) start->prep dissolve 2. Add 1 mL ethanol to each. Add a few drops of each carbamate to A and B. prep->dissolve warm 3. Place all tubes in a 50°C water bath to equilibrate. dissolve->warm add_ag 4. Add 1 mL of 0.1M AgNO₃ to each tube simultaneously. Start stopwatch. warm->add_ag observe 5. Observe for precipitate formation. Record time for first appearance and note precipitate color. add_ag->observe end End observe->end

Caption: Workflow for the silver nitrate comparative reactivity test.

Procedure:

  • Preparation: Label three test tubes A, B, and C.

  • Dissolution:

    • To test tube A, add ~20 mg of the bromoethyl carbamate.

    • To test tube B, add ~20 mg of the chloroethyl carbamate.

    • Add 1 mL of ethanol to all three test tubes and gently agitate to dissolve the solids. Tube C will serve as a negative control.

  • Equilibration: Place all three test tubes in the water bath at 50°C and allow them to warm for 5 minutes.

  • Reaction Initiation: Simultaneously add 1 mL of the 0.1 M silver nitrate solution to each of the three test tubes. Start the stopwatch immediately.

  • Observation:

    • Observe the tubes against a dark background.

    • Record the time it takes for a precipitate to first become visible in tubes A and B.

    • Note the color of the precipitate in each tube.

    • Tube C should remain clear, confirming that the solvent and reagents themselves do not produce a precipitate.

Expected Results & Causality: A cream-colored precipitate of silver bromide (AgBr) will appear in tube A significantly faster than the white precipitate of silver chloride (AgCl) in tube B.[7][11] This directly demonstrates the greater lability of the C-Br bond compared to the C-Cl bond and, therefore, the higher reactivity of the bromoethyl carbamate.

Strategic Implications in Drug Development

The choice between a bromoethyl and a chloroethyl carbamate is a strategic decision that balances potency, stability, and selectivity.

  • Bromoethyl Carbamates: Their high reactivity makes them potent alkylating agents. This is advantageous when a rapid and powerful effect is required, such as in highly aggressive cancer therapies. However, this potency can be a double-edged sword, potentially leading to lower selectivity, increased off-target reactions, and a less favorable toxicity profile. Their stability during storage and formulation can also be a concern.

  • Chloroethyl Carbamates: These are generally more stable and less reactive.[13] This property is invaluable in the design of prodrugs, which must remain inert in systemic circulation to minimize side effects and only become activated at the target site.[3] Many classic nitrogen mustard anticancer drugs, for instance, use a bis(2-chloroethyl)amine moiety.[13][14] The reactivity is attenuated enough to provide stability, yet the molecule can undergo intramolecular cyclization to form a highly reactive aziridinium ion, the ultimate alkylating species, under physiological conditions.[13] This controlled activation is a hallmark of successful prodrug design.

Conclusion

The reactivity of haloethyl carbamates is fundamentally dictated by the nature of the halogen. Bromoethyl carbamates are unequivocally more reactive than chloroethyl carbamates. This is a direct consequence of the superior leaving group ability of the bromide ion, which is rooted in its lower basicity, larger size, and the weaker carbon-bromine bond.

For the medicinal chemist, this is not a matter of which is "better," but which is "fitter for purpose." The high reactivity of the bromo- derivative can be harnessed for potent, rapid-acting agents, while the greater stability of the chloro- analog offers the controlled reactivity essential for developing selective and safer prodrugs. Understanding this "halogen dance" is crucial for the rational design of the next generation of targeted therapeutics.

References

  • Cognito. (n.d.). Making Halogenoalkanes Revision notes | International A-Level · CIE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1 (video). Retrieved from [Link]

  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]

  • YouTube. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep. Retrieved from [Link]

  • Google Patents. (n.d.). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

  • PMT. (n.d.). Detailed Notes - Topic 10 Organic Chemistry_ Halogenoalkanes, Alcohols and Spectra - Edexcel IAL Chemistry A-level. Retrieved from [Link]

  • A-Level Chemistry. (2025, December 17). Revising Haloalkanes and Alcohols for A-level Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Retrieved from [Link]

  • Journal of the American Pharmaceutical Association. (n.d.). New Carbamates and Related Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Retrieved from [Link]

  • PubMed. (2009, April 30). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, September 15). Stereoelectronic effects in carbamate carbonyl oxygen attack on halide. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. Retrieved from [Link]

  • MDPI. (2020, September 10). Influence of the Core Formulation on Features and Drug Delivery Ability of Carbamate-Based Nanogels. Retrieved from [Link]

  • Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. Retrieved from [Link]

  • PubMed. (n.d.). A method to determine the carbamoylating potential of 1-(2-chloroethyl)-1-nitrosoureas. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-Phenyl-2-Oxazolidinone from Linear Carbamates by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic chemistry and drug development, carbamates and their cyclic analogues, oxazolidinones, are privileged scaffolds. While structurally related, the distinction between a cyclic 3-phenyl-2-oxazolidinone and an analogous linear N-phenyl carbamate is critical, as the rigid, conformationally constrained nature of the oxazolidinone ring imparts vastly different pharmacological and chemical properties compared to its flexible, open-chain counterpart.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this structural elucidation. This guide provides a detailed, evidence-based workflow for unambiguously distinguishing these two classes of molecules, moving from simple one-dimensional techniques to conclusive two-dimensional correlation experiments.

The Fundamental Difference: Conformational Rigidity vs. Flexibility

The core principle behind the NMR differentiation lies in the fundamental structural disparity between the two molecules. The 3-phenyl-2-oxazolidinone features a five-membered ring that locks the dihedral angles of the ethylene bridge (-O-CH₂-CH₂-N-). This conformational rigidity results in a predictable and consistent magnetic environment for the ring protons.[2] Conversely, a linear carbamate, such as ethyl phenylcarbamate, possesses a flexible alkyl chain with free rotation around its sigma bonds, leading to averaged magnetic environments for its protons. This fundamental difference is the primary driver of the distinct spectral signatures we observe.

G cluster_0 Structural Comparison cluster_1 Key NMR Implications Oxazolidinone 3-Phenyl-2-oxazolidinone (Cyclic, Rigid) Rigidity Fixed Dihedral Angles Distinct Proton Environments Predictable J-Coupling Oxazolidinone->Rigidity leads to Carbamate Ethyl Phenylcarbamate (Linear, Flexible) Flexibility Free Rotation Averaged Proton Environments Typical Alkyl J-Coupling Carbamate->Flexibility leads to

Figure 1: Structural differences and their NMR implications.

Part 1: ¹H NMR Spectroscopy - The Initial Diagnosis

A standard proton NMR spectrum provides the first and often most telling piece of evidence. The aliphatic region, in particular, is diagnostic.

  • 3-Phenyl-2-oxazolidinone: The spectrum will display two distinct signals for the two methylene (-CH₂-) groups of the oxazolidinone ring.

    • O-CH₂ (C5-H): This signal, corresponding to the protons on the carbon adjacent to the oxygen, will appear further downfield due to oxygen's higher electronegativity. It typically resonates around 4.3-4.7 ppm .

    • N-CH₂ (C4-H): The signal for the protons on the carbon adjacent to the nitrogen will be more upfield, generally appearing around 3.9-4.2 ppm .

    • Splitting Pattern: Crucially, these two methylene groups are adjacent, forming an A₂B₂ or, more commonly, a pair of mutually coupled triplets (approximating an A₂X₂ system), each with a typical coupling constant (³JHH) of ~8 Hz.

  • Linear Carbamate (e.g., Ethyl Phenylcarbamate): The spectrum is characteristic of a simple ethyl group attached to a carbamate functionality, plus a distinct N-H proton.

    • N-H: A broad singlet is typically observed between 6.5-8.5 ppm . Its chemical shift can be highly variable depending on solvent, concentration, and temperature, and it may exchange with D₂O.[3]

    • O-CH₂: This signal appears as a clean quartet around 4.1-4.3 ppm , split by the adjacent methyl group.

    • -CH₃: This signal appears as a triplet further upfield, typically around 1.2-1.4 ppm .

The absence of the broad N-H peak and the presence of two distinct methylene signals in the 4.0-5.0 ppm range is a strong indicator of the cyclic oxazolidinone structure.

Part 2: ¹³C NMR Spectroscopy - Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and confirmatory data, focusing on the carbon framework.

  • 3-Phenyl-2-oxazolidinone:

    • C=O (Carbonyl): The carbamate carbonyl carbon resonates around 158-160 ppm .

    • Aliphatic Carbons: Two distinct signals for the methylene carbons will be present: C5 (O-CH₂) around 65-70 ppm and C4 (N-CH₂) around 45-50 ppm .

  • Linear Carbamate (e.g., Ethyl Phenylcarbamate):

    • C=O (Carbonyl): The carbonyl carbon appears slightly upfield compared to its cyclic counterpart, typically around 153-155 ppm .[4]

    • Aliphatic Carbons: The spectrum will show a methylene carbon (O-CH₂) signal around 60-62 ppm and a methyl (-CH₃) carbon signal around 14-15 ppm .[4]

The presence of two signals in the methylene region (45-70 ppm) for the oxazolidinone versus one methylene and one methyl signal for the linear carbamate is a definitive differentiator.

Comparative NMR Data Summary
Assignment 3-Phenyl-2-oxazolidinone (Typical δ, ppm) Ethyl Phenylcarbamate (Typical δ, ppm) [4][5]Key Differentiator
¹H: Phenyl-H 7.2 - 7.6 (m)6.9 - 7.4 (m)Overlapping, less diagnostic
¹H: O-CH₂ ~4.5 (t)~4.2 (q)Splitting Pattern & # of Signals
¹H: N-CH₂ ~4.0 (t)N/APresence of a second -CH₂- signal
¹H: N-H N/A~6.6 (br s)Presence of exchangeable N-H proton
¹H: -CH₃ N/A~1.2 (t)Presence of methyl signal
¹³C: C=O ~158.4~153.7Cyclic is slightly downfield
¹³C: Phenyl-C 118-138118-138Overlapping, less diagnostic
¹³C: O-CH₂ ~67~61Two methylene C's vs. one
¹³C: N-CH₂ ~47N/ATwo methylene C's vs. one
¹³C: -CH₃ N/A~14.6Presence of methyl carbon

Part 3: 2D NMR - Unambiguous Structural Verification

For absolute certainty, especially in complex molecules, 2D NMR experiments are indispensable. They provide a complete picture of the bonding network.

Figure 2: Logical workflow for structural differentiation.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, confirming which protons are bonded to adjacent carbons.

  • 3-Phenyl-2-oxazolidinone: A clear cross-peak will be observed between the two methylene signals (~4.5 ppm and ~4.0 ppm), definitively proving their connectivity within the -CH₂-CH₂- fragment.

  • Linear Carbamate: A cross-peak will connect the O-CH₂ quartet (~4.2 ppm) with the -CH₃ triplet (~1.2 ppm), confirming the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the ultimate arbiter, showing correlations between protons and carbons separated by 2 or 3 bonds.[6] This is crucial for mapping connectivity across heteroatoms.

  • 3-Phenyl-2-oxazolidinone: The most diagnostic correlations will be from the protons of both the O-CH₂ and N-CH₂ groups to the carbonyl carbon (C=O) at ~158 ppm. This provides irrefutable evidence of the closed-ring structure. Additionally, a correlation from the N-CH₂ protons to the ipso-carbon of the phenyl ring will confirm the N-phenyl linkage.

  • Linear Carbamate: The key correlations to the carbonyl carbon (~154 ppm) will be from the N-H proton and the O-CH₂ protons . The absence of a correlation from a second, distinct methylene group to the carbonyl is strong evidence against the cyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy)

While often not required for this specific distinction, NOESY can confirm through-space proximity and provide conformational information.[7][8]

  • 3-Phenyl-2-oxazolidinone: A NOESY spectrum would show a cross-peak between the ortho-protons of the phenyl ring and the adjacent N-CH₂ protons of the oxazolidinone ring, confirming their spatial closeness as dictated by the cyclic structure.

Experimental Protocol

Objective: To acquire high-quality 1D and 2D NMR data for unambiguous structure determination.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. c. Ensure the solvent choice is consistent if comparing to literature data, as chemical shifts can vary.[9]

2. NMR Data Acquisition (Standard 400 or 500 MHz Spectrometer): a. ¹H NMR: i. Acquire a standard 1D proton spectrum. ii. Ensure adequate spectral width to cover the aromatic and aliphatic regions (e.g., -1 to 12 ppm). iii. Use a sufficient number of scans (e.g., 8 or 16) to achieve good signal-to-noise. iv. Process the data with appropriate phasing and baseline correction. Integrate all signals. b. ¹³C NMR: i. Acquire a standard proton-decoupled ¹³C spectrum. ii. Use a wider spectral width (e.g., 0 to 200 ppm). iii. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus. c. gCOSY (gradient-selected COSY): i. Use standard instrument parameters for a gCOSY experiment. ii. Process the 2D data to identify cross-peaks. d. gHMBC (gradient-selected HMBC): i. Use a standard gHMBC pulse sequence. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz, which is appropriate for these structures. ii. Process the 2D data to identify key correlations to the carbonyl carbon.

3. Data Analysis: a. Reference the spectra to the residual solvent peak or TMS. b. Assign the peaks in the 1D spectra based on chemical shift, integration, and multiplicity. c. Analyze the COSY spectrum to build the proton-proton connectivity frameworks. d. Analyze the HMBC spectrum to connect these frameworks across heteroatoms and quaternary carbons, paying special attention to the correlations involving the carbonyl carbon.

Conclusion

The differentiation between a 3-phenyl-2-oxazolidinone and a linear carbamate by NMR is a straightforward process when approached systematically. The initial ¹H NMR spectrum provides strong, often conclusive, evidence based on the unique patterns of the aliphatic protons. The ¹³C spectrum offers robust confirmation of the carbon skeleton. For absolute structural proof, 2D NMR techniques, particularly COSY and HMBC, map the complete molecular connectivity, leaving no room for ambiguity. By following the workflow presented in this guide, researchers can confidently and efficiently distinguish between these important chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv.
  • PubChem. (n.d.). Ethyl N-phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wikipedia. (2023, October 29). Nuclear Overhauser effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Stewart, S. M. (2017, September 14). NMR and Cyclic Molecules. YouTube. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

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thin layer chromatography (TLC) Rf values for N-phenyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-phenyl carbamates (


) represent a critical structural motif in medicinal chemistry, serving as pharmacophores in cholinesterase inhibitors, stable prodrugs, and robust protecting groups for alcohols. Unlike their N-methyl counterparts (common in agrochemicals), N-phenyl derivatives offer distinct UV chromophores (

nm) and enhanced hydrolytic stability.

This guide moves beyond basic textbook definitions to provide a field-validated framework for the Thin Layer Chromatography (TLC) analysis of these compounds. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification, TLC is the superior tool for rapid reaction monitoring (e.g., isocyanate coupling) and high-throughput qualitative screening.

Mechanistic Principles of Retention

To master the TLC of carbamates, one must understand the interaction between the analyte and the stationary phase (typically Silica Gel 60


).
The Polarity Triad

Retention (


) is governed by the competition between the analyte and the mobile phase for active silanol sites (

). N-phenyl carbamates possess three interaction vectors:
  • The Carbonyl Oxygen: A strong Hydrogen Bond Acceptor (HBA).

  • The Amide Nitrogen (

    
    ):  A weak Hydrogen Bond Donor (HBD). The phenyl ring delocalizes the lone pair, reducing basicity compared to alkyl carbamates, but increasing 
    
    
    
    interactions.
  • The Phenyl Ring: Provides UV activity and lipophilic bulk, increasing

    
     in polar solvents but causing drag in purely non-polar systems.
    

Expert Insight: Common Tailing Issue. Despite reduced basicity, the


 moiety can still interact strongly with acidic silanols, leading to peak tailing. This is often misdiagnosed as sample overload. Correction:  Pre-treat plates with 1% 

or add 0.1% Acetic Acid to the mobile phase depending on the specific derivative's pKa.

Experimental Protocol: Derivatization & Analysis

This protocol describes the standard workflow for converting alcohols to N-phenyl carbamates for identification, a common qualitative analytical technique.

Reagents
  • Substrate: Target Alcohol (

    
    )
    
  • Derivatizing Agent: Phenyl Isocyanate (

    
    )
    
  • Catalyst: Pyridine or Triethylamine (TEA)

  • Stationary Phase: Silica Gel 60

    
     Aluminum-backed plates
    
Workflow Diagram

The following logic flow illustrates the synthesis and critical decision points for TLC analysis.

G Start Start: Alcohol Substrate (R-OH) React Add Phenyl Isocyanate + TEA (In DCM, 25°C, 30 min) Start->React Check TLC Check: Isocyanate consumed? React->Check Check->React No (Heat/Time) Quench Quench excess PhNCO (Add MeOH) Check->Quench Yes Spot Spot on Silica Gel 60 F254 Quench->Spot Develop Develop in Hexane:EtOAc (3:1) Spot->Develop Visualize Visualize (UV + Stain) Develop->Visualize

Figure 1: Decision workflow for the synthesis and TLC monitoring of N-phenyl carbamates.

Comparative Analysis: Solvent Systems & Rf Values

The choice of mobile phase is critical. N-phenyl carbamates are moderately polar. Pure non-polar solvents (Hexane) result in


, while highly polar alcohols (MeOH) push 

.
Table 1: Solvent System Performance Matrix
Solvent System (v/v)Polarity IndexSuitabilityObserved Effect
Hexane / EtOAc (4:1) LowLipophilic derivativesGood separation of non-polar side chains. Carbamate

.[1]
Hexane / EtOAc (1:1) MediumStandard Screening Ideal range (

0.3–0.7) for most pharmaceutical intermediates.
Toluene / Acetone (9:1) Medium-LowAromatic separationExcellent resolution of structural isomers (e.g., ortho vs para substituents).
DCM / MeOH (95:5) HighPolar alcoholsUsed when the R-group contains amines or other polar moieties.
Table 2: Representative Rf Values

Note: Values are approximate and dependent on humidity and plate activation. System: Hexane/Ethyl Acetate (1:1).[2]

Compound ClassStructure (

)
Approx

Notes
Simple Alkyl

0.55 - 0.65Migrates rapidly; distinct UV spot.
Benzyl

0.60High UV absorbance; overlaps with simple alkyls.
Phenolic

0.70Diphenyl carbamate; very non-polar.
Amino-Alkyl

0.10 - 0.20Problematic: Basic amine drags on silica. Requires 1%

in eluent.
Glycol

0.25Free hydroxyl reduces

significantly via H-bonding.

Visualization & Detection

Unlike aliphatic carbamates which require charring, the N-phenyl group provides a built-in UV handle. However, chemical staining is required for specificity.

Visualization Logic

Detection Sample Developed Plate UV UV 254 nm (Non-destructive) Sample->UV Step 1 Stain1 Chlorine/o-Tolidine (Specific for N-H) UV->Stain1 Confirmation Stain2 Vanillin/H2SO4 (General Organic) UV->Stain2 Alternative

Figure 2: Visualization strategy. UV is the primary check; Chlorine/o-Tolidine provides chemical specificity for the carbamate linkage.

  • UV (254 nm): Dark spots on green fluorescent background. Limit of Detection (LOD): ~0.5 µg.[3]

  • Chlorine / o-Tolidine: The "Gold Standard" for carbamates.

    • Expose plate to

      
       gas (bleach + HCl in a tank).
      
    • Aeration (remove excess

      
      ).
      
    • Spray with o-tolidine/KI.[4]

    • Result: Blue spots on white background.

  • Vanillin / Sulfuric Acid: Heating required. Produces various colors (often purple/brown) depending on the alcohol moiety.

Comparison: TLC vs. HPLC/UPLC

While this guide focuses on TLC, understanding when to switch to HPLC is vital for drug development workflows.

FeatureTLC (Thin Layer Chromatography)HPLC (High-Performance Liquid Chrom.)[5]
Throughput High (20+ samples in parallel)Low (Serial injection, 10-30 min/sample)
Cost Negligible (< $1 / plate)High (Solvents, Columns, Maintenance)
Detection Visual/QualitativeQuantitative (UV/MS integration)
Matrix Tolerance High (Crude reaction mixtures)Low (Requires filtration/SPE to protect column)
Application Reaction monitoring, fraction analysisPurity certification, trace residue analysis

Scientist's Recommendation: Use TLC for monitoring the formation of the carbamate during synthesis (disappearance of starting alcohol). Use HPLC-UV/MS for determining the final purity and quantifying trace impurities (e.g., symmetric urea byproducts).

References

  • Separation of N-phenyl carbamates and related compounds. Journal of AOAC INTERNATIONAL. (2020). Detailed analysis of solvent systems for carbamate pesticides and phenylureas.

  • TLC Visualization Reagents. EPFL Chemistry Department. Comprehensive list of stain preparations including Chlorine/o-tolidine for carbamates.

  • Synthesis of Phenyl Carbamates. BenchChem Synthesis Guides. Protocols for isocyanate-alcohol coupling.

  • Comparison of HPLC and TLC for Carbamates. Journal of Chromatographic Science. Discusses the linearity and precision differences between the two methods.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromoethyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-bromoethyl N-phenylcarbamate, a compound that requires careful handling due to its specific chemical properties. This procedure is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

The dual chemical nature of 2-bromoethyl N-phenylcarbamate—being both a halogenated organic compound and a carbamate derivative —dictates the stringent disposal protocols outlined herein. Halogenated compounds require specific disposal pathways, typically high-temperature incineration, to prevent the release of toxic byproducts and acid gases.[1][2] Carbamates, a class of compounds often used as pesticides, can exhibit significant biological activity and are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Therefore, dilution or simple chemical neutralization is insufficient and non-compliant.

This document provides essential, immediate safety and logistical information, moving from risk assessment and personal protection to spill management and final waste containment.

Hazard Identification and Risk Assessment

  • Halogenated Organic: Contains bromine, classifying it as a halogenated compound. These substances can be toxic and environmentally persistent. Combustion of halogenated materials can produce harmful decomposition products like hydrogen bromide gas.[1][5]

  • Carbamate Structure: The N-phenylcarbamate group suggests potential toxicity. Carbamates as a class can exhibit anticholinesterase activity, and many are treated as toxic.[3][6]

  • Reactivity: Carbamates are generally incompatible with strong acids, bases, and strong reducing agents.[7]

Property Information Source
Chemical Name 2-bromoethyl N-phenylcarbamate-
Classification Halogenated Organic Compound, Carbamate[1][3]
Anticipated Hazards Potential for skin and eye irritation. Harmful if swallowed or inhaled.[5][8]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[7][9]

PART 1: Immediate Safety & Pre-Disposal Handling

Proper disposal begins before the first drop of waste is generated. Adherence to correct handling procedures minimizes exposure and prevents accidents.

Engineering Controls

All handling and preparation for the disposal of 2-bromoethyl N-phenylcarbamate must be conducted within a properly functioning and certified laboratory chemical fume hood.[10][11] This is the primary engineering control to minimize the inhalation of any potential vapors or aerosols.

Personal Protective Equipment (PPE)

A risk assessment indicates the following PPE is mandatory when handling 2-bromoethyl N-phenylcarbamate.[12]

Equipment Specification Justification
Eye Protection Chemical splash-resistant safety goggles or glasses with side shields.Protects eyes from accidental splashes.[10]
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical.[11]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[11]
Footwear Closed-toe shoes.Protects feet from potential spills.[10]

PART 2: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to contain the material and ensure personnel safety.

Small Spills (Inside a Fume Hood)
  • Restrict Access: Ensure no other personnel enter the affected area without proper PPE.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover and contain the spill.[9][13]

  • Collection: Carefully scoop the absorbed material and contaminated debris into a suitable, sealable container.[5] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

  • Disposal: The container with the spill cleanup material must be labeled as "Hazardous Waste" and disposed of following the procedures in Part 3.

Large Spills (or any spill outside a Fume Hood)
  • Evacuate: Immediately evacuate all personnel from the area.[13]

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

  • Secure: Prevent entry into the contaminated area.

PART 3: Step-by-Step Waste Collection & Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of 2-bromoethyl N-phenylcarbamate waste.

Workflow for Proper Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Container Management cluster_storage Temporary Storage & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Select a 'Halogenated Organic Waste' Container B->C D Ensure Container is Compatible (e.g., Polyethylene) C->D E Transfer Waste into Container D->E F Securely Cap the Container E->F G Affix a Hazardous Waste Label F->G H Complete All Label Fields: - Full Chemical Name - Hazards (Toxic, Halogenated) - Date - PI/Lab Information G->H I Store in a Designated, Secure Secondary Containment Area H->I J Arrange for Pickup by EHS or Licensed Waste Contractor I->J

Caption: Disposal workflow for 2-bromoethyl N-phenylcarbamate.

Protocol Steps:
  • Segregation (Critical Step): This is the most important step. 2-bromoethyl N-phenylcarbamate waste must be segregated into a dedicated "Halogenated Organic Waste" container.[10][11]

    • Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents may be recycled as fuel, while halogenated solvents require high-cost, specialized incineration to manage toxic and corrosive byproducts.[2] Mixing these streams results in the entire volume being treated as the more hazardous and costly halogenated waste.

  • Container Selection:

    • Use only compatible, leak-proof containers with a secure screw-top cap, often provided by your institution's EHS department.[2][14]

    • Polyethylene or glass containers are appropriate. Do not use metal safety cans , as halogenated solvents can degrade to form acids that corrode metal.[1]

  • Waste Transfer:

    • Carefully transfer the waste into the designated container, avoiding splashes.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.

  • Labeling:

    • Keep waste containers closed at all times except when actively adding waste.[15]

    • Clearly label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[14][16]

    • The label must include:

      • The full chemical name: "Waste 2-bromoethyl N-phenylcarbamate" (and any solvents). Do not use abbreviations.[17]

      • All major components and their approximate percentages.[17]

      • The date the waste was first added.[14]

      • Clear indication of the hazards (e.g., "Toxic," "Halogenated").

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated and secure area, such as a satellite accumulation area or a cabinet designed for chemical storage.[1]

    • Ensure the storage location is away from incompatible materials.[1]

    • Use secondary containment (e.g., a tray or bin) to contain any potential leaks.[14]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or by evaporation.[1][10]

    • Arrange for the waste to be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[10][18] Follow all institutional guidelines for requesting a waste pickup.

PART 4: Decontamination of Empty Containers

An "empty" container that held 2-bromoethyl N-phenylcarbamate must still be managed as hazardous waste until properly decontaminated.

  • Initial Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[17] For highly toxic chemicals, the first three rinses must be collected.[17]

  • Subsequent Rinses: After the initial hazardous rinse(s), the container can be washed with soap and water according to standard laboratory procedures.[19]

  • Final Disposal of Container: Once cleaned and air-dried, deface or remove the original labels and dispose of the container according to institutional policy for non-hazardous lab glass or plastic.[18]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and the environment.

References

  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Environmental Marketing Services. (2025, June 8). Lab Waste Disposal: Safety & Regulations Explained.
  • Cayman Chemical. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • SIELC Technologies. (2018, May 16). Ethyl (2-((2-bromoethyl)aminocarbonyl)phenyl)carbamate.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • CAMEO Chemicals, NOAA. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2021, December 14). EPA Issues Rule on Carbamate Wastes.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • ChemicalBook. (2026, January 17). tert-Butyl N-(2-bromoethyl)carbamate - Safety Data Sheet.
  • Fisher Scientific. (2010, June 3). SAFETY DATA SHEET - Benzene, (2-bromoethyl)-.
  • FAST-ACT. (n.d.). Hazardous Chemical Decontamination Guide.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - 2-Bromoethyl Benzoate.
  • Echemi.com. (n.d.). 1,1-Dimethylethyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate Safety Data Sheets.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 2-Bromoethylamine.
  • BenchChem. (2025). Comprehensive Safety and Handling Guide for 2-Bromoethane-1-sulfonamide.
  • National Center for Biotechnology Information (NCBI). (2023, June 12). Chemical Decontamination - StatPearls.
  • Scientific Reports. (n.d.). Management of decontamination in chemical accidents: a laboratory model.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromoethyl N-phenylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for the handling of 2-bromoethyl N-phenylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar carbamates, particularly tert-Butyl N-(2-bromoethyl)carbamate, to establish a robust framework for safe laboratory operations.

Hazard Assessment and Triage: Understanding the Risks

Carbamates as a chemical class warrant careful handling due to their potential for toxicity. Based on data from analogous compounds, 2-bromoethyl N-phenylcarbamate is presumed to present the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

These potential hazards necessitate a stringent and proactive approach to personal protective equipment (PPE) to create a self-validating system of safety where exposure is minimized at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-bromoethyl N-phenylcarbamate. The following table outlines the minimum required PPE, with the rationale rooted in preventing the primary routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use.[1][3]Prevents dermal absorption, a significant route of exposure for carbamates. Proper glove removal technique is critical to avoid skin contact with the contaminated outer surface.[1]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes of solutions or contact with airborne particles that can cause serious eye damage.[4]
Skin and Body Protection A chemical-resistant lab coat or coveralls.[1]Provides a barrier against incidental contact with the chemical, protecting underlying clothing and skin.
Respiratory Protection For nuisance exposures or when handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[1][3] For larger quantities, or if engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[1]Minimizes the risk of inhaling dust or aerosols, which can lead to respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of 2-bromoethyl N-phenylcarbamate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure well-ventilated area (fume hood) verify_emergency Verify accessible safety shower and eyewash station inspect_ppe Inspect all PPE for integrity before donning weigh Weigh/transfer with techniques to minimize dust/aerosols inspect_ppe->weigh Proceed to Handling dissolve Add solid to solvent slowly to prevent splashing close_container Keep container closed when not in use decontaminate Decontaminate surfaces with appropriate solvent close_container->decontaminate Proceed to Cleanup collect_waste Collect all waste (solid, liquid, PPE) in labeled hazardous waste containers remove_ppe Remove and dispose of PPE correctly wash_hands Wash hands and exposed skin thoroughly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.